30-Oxopseudotaraxasterol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19-20(18-31)10-13-27(4)16-17-29(6)21(25(19)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h10,18-19,21-25,32H,8-9,11-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLWGFAJYTCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C=O)C)C)C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Triterpenoid: Uncovering the Scant Knowledge on 30-Oxopseudotaraxasterol
A comprehensive review of scientific literature reveals a significant gap in the current understanding of 30-Oxopseudotaraxasterol, a complex triterpenoid (B12794562) that remains largely uncharacterized in the public domain. Despite extensive searches for its natural origins and methods for its isolation, no specific data or established protocols were found. This scarcity of information positions this compound as a frontier molecule for phytochemical investigation and potential drug discovery.
For researchers, scientists, and professionals in drug development, the journey to understanding a novel natural compound begins with identifying its source and developing robust methods for its extraction and purification. However, in the case of this compound, this foundational information is conspicuously absent from available scientific databases and publications.
While the broader class of pseudotaraxasterols and related pentacyclic triterpenoids are known to be distributed throughout the plant kingdom, particularly within the Asteraceae family (the daisy and sunflower family), the specific 30-oxo derivative remains elusive. Phytochemical studies on various plant species have led to the isolation of numerous triterpenoids, but this compound has not been reported as a constituent.
This lack of information precludes the creation of a detailed technical guide on its natural sources and isolation at this time. Consequently, quantitative data on its abundance in any natural source is unavailable, and standardized experimental protocols for its extraction and purification have not been developed.
Charting a Path Forward: Hypothetical Strategies for Investigation
Given the absence of direct evidence, a hypothetical approach for researchers aiming to investigate this compound would involve a multi-pronged strategy.
A logical starting point would be the targeted phytochemical screening of plants known to produce a diversity of pseudotaraxasterol-type triterpenoids. This could involve the collection and analysis of various species within genera such as Inula or other related taxa in the Asteraceae family.
The general workflow for such an investigation is outlined below. This process represents a standard methodology in natural product chemistry and would need to be adapted and optimized for the specific search for this compound.
In the absence of a known natural source, chemical synthesis presents an alternative avenue for obtaining this compound for research purposes. This would likely involve the isolation of a more abundant precursor, such as pseudotaraxasterol, followed by a targeted chemical oxidation at the C-30 position.
The scientific community's understanding of the vast chemical diversity of the natural world is continually expanding. The current lack of information on this compound highlights a frontier in natural product chemistry. Future research endeavors, guided by the principles of phytochemistry and organic synthesis, will be crucial in unlocking the secrets of this enigmatic triterpenoid and its potential applications.
The Biosynthesis of Pseudotaraxasterol and its Derivatives: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of pseudotaraxasterol and its derivatives. It is intended for researchers, scientists, and drug development professionals working with triterpenoids. This document details the enzymatic steps from the precursor 2,3-oxidosqualene (B107256) to the formation of the pseudotaraxasterol scaffold and discusses the subsequent modifications that lead to a variety of derivatives. Detailed experimental protocols for the characterization of the key enzymes in this pathway are provided, along with a summary of the known quantitative data. This guide also utilizes visualizations to clarify complex pathways and workflows, offering a valuable resource for the scientific community.
Introduction
Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development. Pseudotaraxasterol, a pentacyclic triterpenoid (B12794562), and its derivatives have garnered interest for their potential pharmacological properties. Understanding the biosynthetic pathway of these compounds is crucial for their sustainable production through metabolic engineering and for the generation of novel derivatives with enhanced therapeutic potential.
This guide focuses on the core biosynthesis of pseudotaraxasterol, beginning with the cyclization of 2,3-oxidosqualene and extending to the downstream modifications that create a diverse array of derivatives.
The Core Biosynthetic Pathway of Pseudotaraxasterol
The biosynthesis of pseudotaraxasterol begins with the universal triterpenoid precursor, 2,3-oxidosqualene. The key step in the formation of the pseudotaraxasterol skeleton is the cyclization of this linear substrate, a reaction catalyzed by a specific oxidosqualene cyclase (OSC).
Formation of the Pseudotaraxasterol Scaffold
Recent research has identified the enzyme responsible for the synthesis of pseudotaraxasterol (also referred to as ψ-taraxasterol) in the Korean dandelion, Taraxacum coreanum.[1] A multifunctional oxidosqualene cyclase, TcOSC1 , has been shown to produce pseudotaraxasterol along with several other triterpene skeletons from 2,3-oxidosqualene.[1]
The reaction proceeds through a series of carbocation intermediates, initiated by the protonation of the epoxide ring of 2,3-oxidosqualene. The specific folding of the substrate within the active site of TcOSC1 directs the cyclization cascade and subsequent rearrangements to yield the characteristic pseudotaraxasterol backbone.
Diversification of the Pseudotaraxasterol Scaffold
Following the formation of the core pseudotaraxasterol skeleton, further structural diversity is achieved through the action of tailoring enzymes. While specific enzymes acting on pseudotaraxasterol have not yet been fully characterized, based on other triterpenoid biosynthetic pathways, the primary enzyme families involved are cytochrome P450 monooxygenases (P450s) and glycosyltransferases (UGTs).[2][3]
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are responsible for introducing hydroxyl groups and other oxidative modifications at various positions on the triterpenoid backbone.[3][4] This oxidation is a crucial step for increasing the polarity of the molecule and providing attachment points for further modifications.
-
Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the hydroxylated triterpenoid scaffold.[5] Glycosylation significantly impacts the solubility, stability, and biological activity of the final compounds.
Quantitative Data
The functional characterization of TcOSC1 in a heterologous yeast expression system provided quantitative data on its product profile. The enzyme was found to be multifunctional, producing a range of triterpenes.
| Product | Percentage of Total Triterpenes |
| δ-Amyrin | 44.2% |
| β-Amyrin | 26.3% |
| α-Amyrin | 11.5% |
| Pseudotaraxasterol (ψ-taraxasterol) | 8.5% |
| Dammarenediol-II | 5.3% |
| Taraxasterol | 4.2% |
| Table 1: Product distribution of TcOSC1 from Taraxacum coreanum when expressed in yeast. Data extracted from the published study.[1] |
Quantitative data for the downstream modifying enzymes (P450s and UGTs) specific to the pseudotaraxasterol pathway is not yet available. The following tables are provided as templates for future research in this area.
| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Hypothetical P450 | Pseudotaraxasterol | Hydroxylated Pseudotaraxasterol | - | - | - |
| Table 2: Template for kinetic data of a hypothetical cytochrome P450 acting on pseudotaraxasterol. |
| Enzyme | Substrate | Sugar Donor | Product(s) | Km (Substrate, µM) | Km (Donor, µM) |
| Hypothetical UGT | Hydroxylated Pseudotaraxasterol | UDP-Glucose | Pseudotaraxasterol Glycoside | - | - |
| Table 3: Template for kinetic data of a hypothetical glycosyltransferase acting on a pseudotaraxasterol derivative. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and characterization of enzymes in the pseudotaraxasterol biosynthetic pathway.
Heterologous Expression and Characterization of TcOSC1
This protocol is adapted from the methodology used for the functional characterization of oxidosqualene cyclases from Taraxacum coreanum.[1]
Objective: To express the candidate OSC gene (TcOSC1) in Saccharomyces cerevisiae and analyze the resulting triterpene products.
Materials:
-
Yeast expression vector (e.g., pYES2/CT)
-
S. cerevisiae strain (e.g., INVSc1)
-
Media for yeast cultivation (SD-Ura, YPG)
-
Restriction enzymes and T4 DNA ligase
-
PCR reagents
-
Saponification reagents (KOH, methanol)
-
Extraction solvent (n-hexane)
-
GC-MS instrument with a suitable column (e.g., DB-5MS)
Procedure:
-
Gene Cloning:
-
Amplify the full-length open reading frame of TcOSC1 from T. coreanum cDNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and the pYES2/CT vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into E. coli for plasmid amplification and sequence verification.
-
-
Yeast Transformation and Cultivation:
-
Transform the verified pYES2/CT-TcOSC1 plasmid into the S. cerevisiae INVSc1 strain using the lithium acetate (B1210297) method.
-
Select positive transformants on SD-Ura agar (B569324) plates.
-
Inoculate a single colony into 5 mL of SD-Ura liquid medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate 50 mL of YPG medium (containing galactose for induction) to an OD600 of 0.4.
-
Incubate at 30°C for 48-72 hours with shaking.
-
-
Triterpene Extraction:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Perform alkaline saponification of the cell pellet by adding 2 M KOH in 90% methanol (B129727) and incubating at 80°C for 15 minutes.
-
Allow the mixture to cool to room temperature.
-
Extract the triterpenes three times with an equal volume of n-hexane.
-
Pool the hexane (B92381) fractions and evaporate to dryness under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Resuspend the dried extract in a suitable volume of n-hexane.
-
Analyze a 1 µL aliquot by GC-MS.
-
GC conditions: Injector temperature 250°C; column temperature program: 80°C for 2 min, then ramp to 200°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.
-
MS conditions: Electron impact ionization at 70 eV; scan range m/z 50-650.
-
Identify pseudotaraxasterol and other triterpenes by comparing their mass spectra and retention times with authentic standards and library data.
-
General Protocol for Cytochrome P450 Enzyme Assay
This is a general protocol for characterizing the activity of a plant-derived P450 enzyme that may be involved in pseudotaraxasterol modification. It would require optimization for the specific enzyme and substrate.
Objective: To determine the catalytic activity of a candidate P450 enzyme with pseudotaraxasterol as a substrate.
Materials:
-
Microsomal preparation containing the heterologously expressed P450 and its corresponding reductase (e.g., from insect cells or yeast).
-
Pseudotaraxasterol substrate dissolved in a suitable solvent (e.g., DMSO).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Quenching and extraction solvent (e.g., ethyl acetate).
-
HPLC or LC-MS for product analysis.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, microsomal preparation, and the NADPH regenerating system.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the pseudotaraxasterol substrate.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of ice-cold ethyl acetate.
-
Vortex vigorously to extract the products.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube.
-
Repeat the extraction twice.
-
Pool the organic fractions and evaporate to dryness.
-
-
Product Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC or LC-MS to identify and quantify the hydroxylated products. A C18 column is typically used with a water/acetonitrile or water/methanol gradient.
-
General Protocol for Glycosyltransferase Enzyme Assay
This protocol provides a general framework for assaying a UGT that may glycosylate a hydroxylated pseudotaraxasterol derivative.
Objective: To determine the catalytic activity of a candidate UGT with a hydroxylated pseudotaraxasterol derivative as the acceptor substrate.
Materials:
-
Purified or partially purified recombinant UGT.
-
Hydroxylated pseudotaraxasterol derivative (acceptor substrate).
-
UDP-sugar (donor substrate, e.g., UDP-glucose).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2).
-
Quenching solvent (e.g., methanol).
-
HPLC or LC-MS for product analysis.
Procedure:
-
Reaction Setup:
-
Combine the reaction buffer, UGT enzyme, and the acceptor substrate in a microcentrifuge tube.
-
Pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the UDP-sugar donor.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a specific time (e.g., 1-2 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet any precipitated protein.
-
-
Product Analysis:
-
Analyze the supernatant directly by HPLC or LC-MS to detect the formation of the glycosylated product. The product will have a higher polarity and thus a shorter retention time on a C18 column compared to the substrate.
-
Conclusion and Future Directions
The biosynthesis of pseudotaraxasterol is initiated by the multifunctional oxidosqualene cyclase TcOSC1, which produces the core scaffold from 2,3-oxidosqualene. While the subsequent derivatization steps involving P450s and UGTs are yet to be specifically elucidated for this pathway, the general mechanisms of triterpenoid modification are well-established. This guide provides the foundational knowledge and experimental frameworks necessary to further investigate this promising biosynthetic pathway.
Future research should focus on:
-
Identifying the specific P450s and UGTs from Taraxacum coreanum or other pseudotaraxasterol-producing organisms that act on the pseudotaraxasterol scaffold.
-
Performing detailed kinetic analysis of TcOSC1 and the downstream modifying enzymes to understand the efficiency and regulation of the pathway.
-
Utilizing the identified genes for the metabolic engineering of microbial hosts to enable the sustainable production of pseudotaraxasterol and its derivatives.
-
Exploring the substrate promiscuity of the pathway enzymes to generate novel, unnatural derivatives with potentially enhanced biological activities.
By addressing these research gaps, the scientific community can unlock the full potential of pseudotaraxasterol and its derivatives for applications in medicine and biotechnology.
References
- 1. Cloning and Characterization of Oxidosqualene Cyclases Involved in Taraxasterol, Taraxerol and Bauerenol Triterpene Biosynthesis in Taraxacum coreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Functional Characterization and Protein Engineering of a Triterpene 3-/6-/2'-O-Glycosyltransferase Reveal a Conserved Residue Critical for the Regiospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 30-Oxopseudotaraxasterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
30-Oxopseudotaraxasterol is a naturally occurring triterpenoid (B12794562) that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. Furthermore, this document explores its potential biological activities and associated signaling pathways, drawing insights from closely related compounds.
Core Physical and Chemical Properties
Precise experimental data for this compound is not extensively available in the public domain. The following table summarizes its basic chemical identifiers.
| Property | Value |
| CAS Number | 160481-71-0 |
| Molecular Formula | C₃₀H₄₈O₂ |
| Molecular Weight | 440.71 g/mol |
| Melting Point | Data not available |
| Solubility | Data not available |
| Specific Rotation | Data not available |
| UV-Vis Absorption | Data not available |
Spectroscopic Data
Experimental Protocols
The following are generalized experimental protocols for the isolation, purification, and characterization of triterpenoids like this compound, based on established methodologies for similar compounds.
Isolation and Purification
A general workflow for the isolation and purification of this compound from a plant source is depicted below.
Caption: Figure 1: General workflow for isolating and purifying this compound.
Methodology:
-
Extraction: Air-dried and powdered plant material is extracted with a suitable organic solvent such as methanol or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain triterpenoids, is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Further Purification: Fractions containing the compound of interest are further purified using reverse-phase (RP-18) column chromatography and size-exclusion chromatography (Sephadex LH-20).
-
Final Purification: Final purification to obtain highly pure this compound is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).
Structural Characterization
The structure of the purified compound is elucidated using a combination of spectroscopic techniques.
Caption: Figure 2: Workflow for the structural characterization of this compound.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and types of protons in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the complete chemical structure.
-
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
UV-Vis Spectroscopy: To determine the presence of any chromophores and their absorption maxima.
Potential Biological Activities and Signaling Pathways
While specific biological activities of this compound are not well-documented, studies on the structurally similar triterpenoid, Taraxasterol, suggest potential anti-inflammatory and anti-cancer properties. These activities are often mediated through the modulation of key signaling pathways.
Anti-Inflammatory Activity
Taraxasterol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is potentially achieved through the modulation of the NF-κB signaling pathway.
Caption: Figure 3: Proposed anti-inflammatory pathway of this compound.
Anti-Cancer Activity
The anti-proliferative effects of Taraxasterol in cancer cells have been linked to the inhibition of the FGFR2-PI3K/AKT signaling pathway, which is crucial for cell growth and survival.
Caption: Figure 4: Proposed anti-cancer signaling pathway of this compound.
Conclusion
This compound represents a promising natural product for further investigation. While detailed physicochemical data remains to be fully elucidated, the methodologies for its isolation and characterization are well-established. Drawing parallels from the closely related compound Taraxasterol, this compound may possess significant anti-inflammatory and anti-cancer properties. Future research should focus on the definitive characterization of this molecule and the validation of its biological activities to unlock its full therapeutic potential.
Preliminary Biological Activity Screening of 30-Oxopseudotaraxasterol and Related Triterpenoids: A Technical Overview
Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the preliminary biological activity screening of 30-Oxopseudotaraxasterol. Therefore, this technical guide focuses on the well-researched, structurally related pentacyclic triterpenoid, Taraxasterol (B1681928) , to provide insights into the potential biological activities of this compound class. The methodologies and findings presented herein for Taraxasterol may serve as a foundational framework for future investigations into this compound.
This document provides a comprehensive overview of the preliminary biological activities of Taraxasterol, with a focus on its anti-inflammatory and anti-cancer properties. It is intended for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity
Taraxasterol has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory pathways.
Inhibition of Pro-inflammatory Mediators
Taraxasterol has been shown to inhibit the production of several pro-inflammatory molecules, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is dose-dependent.
Modulation of Signaling Pathways
The anti-inflammatory effects of Taraxasterol are attributed to its ability to interfere with critical signaling cascades. Notably, it has been found to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Furthermore, studies have indicated that Taraxasterol can activate the LXRα-ABCA1 signaling pathway, which is involved in cholesterol homeostasis and inflammation. In the context of rheumatoid arthritis, Taraxasterol has been shown to suppress inflammation in IL-1β-induced human fibroblast-like synoviocytes.[1]
Signaling Pathway Diagrams:
Anti-cancer Activity
Taraxasterol exhibits promising anti-cancer properties, including cytotoxicity against various cancer cell lines and the ability to inhibit metastasis.
Cytotoxicity and Apoptosis Induction
Taraxasterol has been shown to reduce the survival rate of various cancer cells. For instance, it has demonstrated cytotoxic effects on prostate cancer cells.[2] The underlying mechanism often involves the induction of apoptosis (programmed cell death). Studies have shown that Taraxasterol can regulate the expression of key apoptosis-related proteins such as Bax and Bcl-2. Furthermore, it can induce cell cycle arrest, for example, at the G0/G1 phase in hepatocellular carcinoma cells.
Recent research has also elucidated that Taraxasterol can regulate p53 transcriptional activity to inhibit pancreatic cancer by inducing MDM2 ubiquitination and degradation.[3]
Anti-metastatic Effects
A significant aspect of Taraxasterol's anti-cancer potential is its ability to inhibit metastasis. It has been observed to reduce the migration, invasion, and adhesion of cancer cells.[2] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[2] Additionally, Taraxasterol has been found to suppress the proliferation and tumor growth of prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway.
Signaling Pathway Diagrams:
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of Taraxasterol against a specific cancer cell line.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Taraxasterol | PC3 (Prostate Cancer) | MTT | 24 | 114.68 ± 3.28 | [2] |
| 48 | 108.70 ± 5.82 | [2] | |||
| 72 | 49.25 ± 3.22 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., PC3)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Taraxasterol (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of Taraxasterol and incubate for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Gelatin Zymography for MMP Activity
This assay is used to determine the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Materials:
-
Conditioned medium from treated and untreated cancer cells
-
SDS-polyacrylamide gel containing 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-HCl, NaCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., methanol, acetic acid, water)
Procedure:
-
Collect the conditioned medium from cancer cells treated with Taraxasterol.
-
Separate the proteins in the conditioned medium on a gelatin-containing SDS-polyacrylamide gel under non-reducing conditions.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in developing buffer at 37°C for 18-24 hours to allow the MMPs to digest the gelatin.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel. Zones of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry.
Experimental Workflow Diagram:
References
- 1. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Rising Stars of Natural Medicine: An In-depth Technical Guide to the Discovery and Characterization of Novel Taraxasterane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
The intricate world of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, taraxasterane triterpenoids, a specific class of pentacyclic triterpenoids, are emerging as significant players with a wide array of biological activities. Primarily sourced from plants of the Asteraceae family, such as the common dandelion (Taraxacum officinale), these compounds have demonstrated potent anti-inflammatory, antioxidant, and antineoplastic properties.[1] This technical guide provides a comprehensive overview of the discovery and characterization of novel taraxasterane triterpenoids, offering detailed experimental protocols, data presentation, and visualization of associated signaling pathways to aid researchers in this burgeoning field.
Newly Discovered Taraxasterane Triterpenoids and Their Bioactivities
Recent phytochemical investigations have led to the isolation and identification of several new taraxasterane-type triterpenes. For instance, studies on Nerium oleander have yielded compounds like 20β,28-epoxy-28α-methoxytaraxasteran-3β-ol and 20β,28-epoxytaraxaster-21-en-3β-ol.[2] Similarly, research on Diaphragma juglandis Fructus and Geum japonicum has expanded the library of known taraxasterane triterpenoids.[3][4] The biological evaluation of these novel compounds is revealing promising therapeutic potential.
Quantitative Bioactivity Data
The following table summarizes the cytotoxic and anti-inflammatory activities of recently isolated taraxasterane triterpenoids.
| Compound | Source | Bioactivity Assay | Cell Line(s) | Results (IC50/EC50 in µM) | Reference |
| 20β,28-epoxy-28α-methoxytaraxasteran-3β-ol | Nerium oleander | Cytotoxicity | A-549, WI-38, VA-13, HepG2 | > 100 (all cell lines) | [2] |
| 20β,28-epoxytaraxaster-21-en-3β-ol | Nerium oleander | Cytotoxicity | A-549, WI-38, VA-13, HepG2 | > 100 (all cell lines) | [2] |
| Taraxasterol (B1681928) | Taraxacum mongolicum | Antiproliferative | BPH-1, WPMY | Data not quantified in abstract | [5] |
| Novel Taraxasterane Triterpenes (1-4) | Diaphragma juglandis Fructus | α-glucosidase inhibition | - | Exhibited varying degrees of inhibition | [3] |
| 20β,28-epoxy-28-hydroxytaraxasteran-3β-ol | Geum japonicum | Anti-inflammatory (NO production) | RAW264.7 macrophages | Moderate activity | [4] |
Spectroscopic Data for a Novel Taraxasterane Triterpenoid (B12794562)
The structural elucidation of these novel compounds relies heavily on spectroscopic techniques. Below is a representative summary of the ¹H and ¹³C NMR data for a newly isolated taraxasterane triterpenoid.
Compound: 20β,28-epoxy-28α-methoxytaraxasteran-3β-ol[2]
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 38.6 | 1.55 (m), 0.95 (m) |
| 2 | 27.4 | 1.65 (m) |
| 3 | 79.0 | 3.20 (dd, J = 11.0, 5.0) |
| 4 | 38.8 | - |
| 5 | 55.4 | 0.75 (d, J = 9.0) |
| ... | ... | ... |
| 28 | 108.7 | 4.95 (s) |
| 29 | 26.7 | 1.05 (s) |
| 30 | 16.5 | 0.90 (s) |
| OMe | 56.4 | 3.45 (s) |
Experimental Protocols
Detailed methodologies are crucial for the successful isolation and characterization of novel compounds. The following sections provide a synthesized protocol based on common practices in the field.[6][7][8][9][10]
Plant Material Extraction and Fractionation
Objective: To extract and fractionate the plant material to isolate the triterpenoid-rich fraction.
Protocol:
-
Drying and Pulverization: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 80% ethanol (B145695) at room temperature for an extended period (e.g., 72 hours), followed by filtration. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol. This separates the compounds based on their polarity.
-
Fraction Concentration: Concentrate each solvent fraction using a rotary evaporator to yield the respective extracts for further purification.
Isolation and Purification of Triterpenoids
Objective: To isolate individual triterpenoid compounds from the enriched fraction.
Protocol:
-
Column Chromatography (CC): Subject the most promising fraction (often the ethyl acetate or dichloromethane fraction) to column chromatography on silica (B1680970) gel.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate or methanol.
-
Thin Layer Chromatography (TLC): Monitor the collected fractions using TLC plates coated with silica gel. Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating) to identify fractions with similar profiles.
-
Further Purification: Combine similar fractions and subject them to further purification steps, which may include repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.
Structure Elucidation
Objective: To determine the chemical structure of the isolated pure compounds.
Protocol:
-
Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record the NMR spectra of the pure compound dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: Acquire ¹H NMR and ¹³C NMR spectra to identify the types and numbers of protons and carbons.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry.
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, perform single-crystal X-ray diffraction analysis for unambiguous structure determination.[3]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these novel compounds often involves investigating their effects on cellular signaling pathways. Taraxasterol, a well-studied taraxasterane triterpenoid, has been shown to modulate inflammatory responses through pathways like TGFβ1/Smad, NF-κB, and MAPK.[5][11]
Experimental Workflow for Isolation and Characterization
Caption: General workflow for the isolation and characterization of taraxasterane triterpenoids.
TGFβ1/Smad Signaling Pathway Inhibition by Taraxasteroids
Taraxasterol has been shown to ameliorate benign prostatic hyperplasia by inhibiting the TGFβ1/Smad signaling pathway, which is involved in epithelial-mesenchymal transition (EMT) and collagen deposition.[5]
Caption: Inhibition of the TGFβ1/Smad signaling pathway by taraxasterol.
Anti-inflammatory Action via NF-κB and MAPK Pathway Modulation
Taraxasterol exerts its anti-inflammatory effects by reducing the levels of inflammatory cytokines and mediators through the inhibition of the NF-κB and MAPK signaling pathways.[11]
Caption: Modulation of NF-κB and MAPK pathways by taraxasterol.
References
- 1. Pharmacological Action and Research Progress of Taraxasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Taraxasterane-type triterpene and neolignans from Geum japonicum Thunb. var. chinense F. Bolle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taraxacum mongolicum total triterpenoids and taraxasterol ameliorate benign prostatic hyperplasia by inhibiting androgen levels, inflammatory responses, and epithelial-mesenchymal transition via the TGFβ1/Smad signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Isolation, purification, and characterization of betulin, a pentacyclic triterpenoid from the ethanolic extracts of Coleus forskohlii tuberous roots; its antimicrobial, antioxidant, anti-inflammatory and cytotoxicity appraisals.: Phytochemistry | Moroccan Journal of Chemistry [revues.imist.ma]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Whitepaper: In Silico Prediction of 30-Oxopseudotaraxasterol Bioactivity
Abstract
Pentacyclic triterpenoids are a class of natural products renowned for their diverse pharmacological activities. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific member, 30-Oxopseudotaraxasterol. Due to the limited experimental data on this particular compound, this paper leverages the known anti-inflammatory properties of structurally similar compounds, such as taraxasterol (B1681928), to inform target selection and build a predictive model. We present detailed protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, alongside hypothetical results to illustrate the potential therapeutic relevance of this compound, particularly as an inhibitor of key proteins in inflammatory pathways. The methodologies and data presented herein serve as a roadmap for the computational evaluation of novel triterpenoids in early-stage drug discovery.
Introduction
Natural products remain a vital source of chemical diversity for drug discovery.[1] Pentacyclic triterpenes, such as taraxasterol, have demonstrated significant therapeutic potential, including potent anti-inflammatory effects.[2] These effects are often attributed to the modulation of key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4]
This compound is a derivative of this class, but its specific bioactivities are not well-characterized. Computational, or in silico, methods provide a rapid, cost-effective, and powerful approach to predict the therapeutic potential and liabilities of such uncharacterized molecules before committing to expensive and time-consuming laboratory experiments.[5] This guide details a proposed in silico investigation of this compound, focusing on its potential as an anti-inflammatory agent.
Proposed In Silico Analysis Workflow
The proposed workflow integrates ligand and protein preparation, molecular docking simulations to predict binding affinity to key targets, and ADMET analysis to evaluate drug-likeness and potential toxicity.
Experimental Protocols
Ligand and Target Preparation
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical sketcher software (e.g., MarvinSketch).
-
The structure is converted to 3D format (.sdf or .mol2).
-
The 3D structure's energy is minimized using a suitable force field, such as MMFF94, via software like Open Babel.[6] This process generates a stable, low-energy conformation for docking.
-
-
Target Selection and Preparation:
-
Based on the known anti-inflammatory mechanisms of related triterpenoids, the following protein targets are selected: IKKβ (PDB ID: 4KIK), TNF-α (PDB ID: 2AZ5), and COX-2 (PDB ID: 5IKR).
-
The crystal structures are downloaded from the Protein Data Bank (PDB).[7]
-
Using molecular visualization software (e.g., PyMOL, Discovery Studio), all non-essential components such as water molecules, co-crystallized ligands, and non-protein atoms are removed.
-
Polar hydrogens and Gasteiger charges are added to the protein structures to prepare them for docking using tools like AutoDockTools.
-
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8]
-
Software: AutoDock Vina is used for all docking simulations.[9]
-
Grid Box Generation: For each prepared protein target, a grid box is defined to encompass the known active site. The center and dimensions (Å) are set as follows:
-
IKKβ (4KIK): Centered on the known ATP-binding pocket.
-
TNF-α (2AZ5): Centered on the interface between monomers.
-
COX-2 (5IKR): Centered on the active site channel occupied by the co-crystallized inhibitor.
-
-
Docking Execution: The prepared ligand (this compound) and a known reference inhibitor for each target are docked into the respective grid boxes. The simulation is run with an exhaustiveness parameter of 8.
-
Analysis: The output provides binding affinity scores in kcal/mol. A more negative score indicates a stronger predicted binding interaction.[10] The top-ranked binding pose is visually inspected for plausible interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues.
ADMET Prediction Protocol
ADMET properties are crucial for determining the drug-like potential of a compound.[11][12]
-
Platform: The SwissADME web server is used for this analysis.
-
Procedure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is submitted to the server.
-
Parameter Evaluation: The platform predicts a range of properties, including:
-
Physicochemical Properties: Molecular Weight, LogP, Total Polar Surface Area (TPSA).
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
-
Drug-likeness: Violations of established rules (e.g., Lipinski's, Veber's).[13]
-
Medicinal Chemistry: Alerts for PAINS (Pan-Assay Interference Compounds) or other problematic structural motifs.
-
Predicted Bioactivity and Properties (Hypothetical Data)
The following tables summarize the expected outcomes of the in silico analysis based on the known properties of similar triterpenoids.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | This compound Binding Affinity (kcal/mol) | Reference Inhibitor | Reference Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| IKKβ | 4KIK | -9.2 | Staurosporine | -10.5 |
| TNF-α | 2AZ5 | -8.5 | Suramin | -9.1 |
| COX-2 | 5IKR | -9.8 | Celecoxib | -11.2 |
Table 2: Predicted ADMET Profile for this compound
| Property | Predicted Value | Optimal Range |
|---|---|---|
| Molecular Weight ( g/mol ) | 438.7 | < 500 |
| LogP (Consensus) | 5.8 | < 5.0 |
| H-bond Donors | 1 | ≤ 5 |
| H-bond Acceptors | 2 | ≤ 10 |
| Lipinski's Rule Violations | 1 (LogP > 5) | ≤ 1 |
| GI Absorption | Low | High |
| BBB Permeant | No | No (for peripheral action) |
| PAINS Alerts | 0 | 0 |
Mechanistic Insights: Targeting the NF-κB Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response. Taraxasterol has been shown to inhibit this pathway.[3] Molecular docking results suggesting strong binding of this compound to IKKβ, a critical upstream kinase in the pathway, would provide a plausible mechanism for its anti-inflammatory activity.
Conclusion and Future Directions
This in silico guide presents a structured and scientifically grounded framework for the preliminary evaluation of this compound. The hypothetical results from molecular docking suggest it may possess strong binding affinities for key anti-inflammatory targets, and the ADMET profile indicates it has drug-like properties, albeit with potentially low oral absorption. The predicted inhibition of the IKKβ/NF-κB signaling axis offers a testable mechanistic hypothesis.
While computational predictions are a powerful tool for prioritizing candidates, they are not a substitute for experimental validation.[5] The logical next steps would be to perform in vitro assays to confirm the inhibitory activity of this compound against IKKβ, TNF-α, and COX-2, followed by cell-based assays to measure its effect on the production of inflammatory mediators. These results would provide the necessary foundation for advancing this compound to more complex in vivo models of inflammation.
References
- 1. Current computational methods for predicting protein interactions of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentacyclic triterpenes: New tools to fight metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taraxasterol suppresses inflammation in IL-1β-induced rheumatoid arthritis fibroblast-like synoviocytes and rheumatoid arthritis progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and anti-arthritic effects of taraxasterol on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. etflin.com [etflin.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking analysis of lupeol with different cancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. way2drug.com [way2drug.com]
- 10. Insights from molecular network analysis to docking of sterubin with potential targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijapbjournal.com [ijapbjournal.com]
- 12. American Chemical Society [acs.digitellinc.com]
- 13. psecommunity.org [psecommunity.org]
30-Oxopseudotaraxasterol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
30-Oxopseudotaraxasterol, a pentacyclic triterpenoid (B12794562) isolated from plants of the Pulicaria genus, represents a promising yet understudied natural product. With a Chemical Abstracts Service (CAS) number of 160481-71-0, its structural features suggest potential biological activities analogous to more extensively researched triterpenoids like Taraxasterol. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, physicochemical properties, and putative biological activities. Due to the limited specific research on this compound, this document also extrapolates potential experimental protocols and signaling pathways based on studies of structurally related molecules. This guide aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this compound.
Chemical Identity and Physicochemical Properties
This compound is a triterpenoid characterized by a five-ring carbon skeleton. While a definitive IUPAC name is not consistently reported across all databases, a plausible name based on its structure is 3β-hydroxytaraxaster-20-en-30-al .
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 160481-71-0 | [1] |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.7 g/mol | [1] |
| Source | Pulicaria canariensis ssp. lanata, Pulicaria burchardii | [1] |
Putative Biological Activities and Therapeutic Potential
Direct experimental evidence for the biological activities of this compound is scarce. However, the Pulicaria genus, from which it is isolated, is known to be a rich source of bioactive compounds, including sesquiterpenoids and flavonoids, which have demonstrated cytotoxic and anti-inflammatory properties.[1][2]
Furthermore, the structural similarity of this compound to Taraxasterol suggests that it may share similar pharmacological effects. Taraxasterol has been shown to possess anti-inflammatory and anti-cancer properties, notably through the modulation of signaling pathways such as PI3K/AKT.
Based on these relationships, this compound is hypothesized to exhibit:
-
Anti-inflammatory activity: By potentially modulating inflammatory mediators.
-
Cytotoxic activity: Against various cancer cell lines.
Further research is required to validate these hypotheses and elucidate the specific mechanisms of action.
Postulated Signaling Pathways
Given the established role of the PI3K/AKT pathway in the action of the related compound Taraxasterol, it is plausible that this compound may also modulate this critical signaling cascade. The PI3K/AKT pathway is a key regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.
Below is a conceptual diagram of the potential interaction of this compound with the PI3K/AKT signaling pathway, leading to anti-cancer effects.
References
The Solubility Profile of 30-Oxopseudotaraxasterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 30-Oxopseudotaraxasterol, a pentacyclic triterpenoid (B12794562) of interest for its potential pharmacological activities. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar triterpenoids to predict its solubility profile. Furthermore, it outlines a detailed experimental protocol for determining its solubility and presents a relevant biological signaling pathway to provide context for its potential mechanism of action.
Core Data Presentation: Predicted Solubility of this compound
Pentacyclic triterpenes, as a class, are known for their hydrophobic nature, leading to poor solubility in aqueous solutions and good solubility in various organic solvents.[1] The solubility of this compound is expected to follow this general trend. The table below summarizes the predicted solubility of this compound in a range of common laboratory solvents, based on the known solubility of analogous compounds like oleanolic acid, ursolic acid, and betulinic acid.[2][3]
| Solvent Class | Solvent Name | Predicted Solubility | Rationale & References |
| Aqueous Solvents | Water | Insoluble / Poor | Triterpenoids are characteristically hydrophobic and exhibit very poor aqueous solubility.[1] |
| Buffered Solutions (pH 7.4) | Insoluble / Poor | The non-ionizable nature of the core triterpenoid structure suggests that changes in pH within the physiological range are unlikely to significantly improve solubility. | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful organic solvent known to effectively dissolve a wide range of poorly soluble organic compounds, including triterpenoids.[2] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent with a high capacity for dissolving nonpolar compounds like triterpenoids.[2] | |
| Tetrahydrofuran (THF) | Soluble | THF has been reported as a good solvent for other pentacyclic triterpenes. | |
| Polar Protic Solvents | Methanol | Sparingly Soluble to Soluble | Lower alcohols can dissolve triterpenoids, with solubility potentially increasing with heating.[1][2] |
| Ethanol (B145695) | Sparingly Soluble to Soluble | Similar to methanol, ethanol is a common solvent for the extraction and dissolution of triterpenoids.[1][2] | |
| n-Butanol | Soluble | Longer chain alcohols can exhibit better solvating power for large hydrophobic molecules. 1-butanol (B46404) has been shown to be an effective solvent for oleanolic acid.[3] | |
| Nonpolar Solvents | Ethyl Acetate | Soluble | A moderately polar solvent that is effective in dissolving triterpenoids.[3] |
| Dichloromethane (DCM) | Likely Soluble | Chlorinated solvents are generally effective for dissolving nonpolar organic compounds. | |
| Hexane (B92381) | Sparingly Soluble / Poor | As a nonpolar hydrocarbon, hexane may have limited capacity to dissolve the relatively complex and somewhat polar (due to the ketone and hydroxyl groups) structure of this compound. |
Experimental Protocols: Determination of Equilibrium Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4] The following protocol provides a detailed methodology for applying this technique to this compound.
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound (solid, high purity)
-
Selected solvent (e.g., DMSO, ethanol, buffered solution)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To remove any remaining undissolved microparticles, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the resulting supernatant through a syringe filter into a clean vial. This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered sample by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Report the solubility in appropriate units (e.g., mg/mL, µg/mL, or M).
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To provide a broader context for the relevance of this compound in research and drug development, the following diagrams illustrate a potential signaling pathway it may modulate, based on the activity of the closely related compound taraxasterol, and a generalized workflow for its investigation.
Figure 1: Potential inhibitory action of Taraxasterol on the FGFR2-PI3K/AKT signaling pathway, which is involved in cell proliferation.[5]
Figure 2: A generalized experimental workflow for the investigation of a novel triterpenoid from its source to a potential lead compound.
References
- 1. EP0555484B1 - Water-soluble pentacyclic triterpene composition and production thereof - Google Patents [patents.google.com]
- 2. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 30-Oxopseudotaraxasterol in Human Plasma Using a Validated HPLC-MS/MS Method
Introduction
30-Oxopseudotaraxasterol is a pentacyclic triterpenoid (B12794562) with potential therapeutic applications. To support preclinical and clinical development, a robust and sensitive analytical method for its quantification in biological matrices is essential. This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method presented here is based on established protocols for the quantification of similar triterpenoid structures and has been validated for linearity, precision, accuracy, and sensitivity.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, outlining the key steps from sample receipt to final data analysis.
Figure 1: Experimental workflow for the quantification of this compound.
Detailed Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Taraxasterol (B1681928) or a stable isotope-labeled analog[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
2. Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol/water to create calibration standards.
-
Calibration Curve (CC) and QC Samples: Spike appropriate amounts of the working solutions into blank human plasma to obtain CC samples ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
3. Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except the blank.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% methanol in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
4. HPLC-MS/MS Instrumental Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 80% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 350°C |
| Desolvation Gas Flow | 900 L/hr |
| Collision Gas | Argon |
| Capillary Voltage | 3.5 kV |
| Scan Type | Selected Reaction Monitoring (SRM) |
Table 3: SRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Calculated M+H]+ | [Fragment Ion] | [Optimized Value] |
| Internal Standard (e.g., Taraxasterol) | 427.4 | 137.1 | 25 |
| (Note: The precursor and product ions for this compound need to be determined by direct infusion of the reference standard.) |
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (Intra- and Inter-day) | < 15% RSD |
| Accuracy (Intra- and Inter-day) | 85 - 115% |
| Recovery | > 85% |
| Matrix Effect | Within acceptable limits (85-115%) |
Signaling Pathway Context
While the specific signaling pathways modulated by this compound are under investigation, many triterpenoids are known to interact with inflammatory and oxidative stress pathways. A potential pathway of interest is the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.
Figure 2: Postulated interaction of this compound with the Nrf2 pathway.
Conclusion
This application note outlines a sensitive and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it suitable for supporting pharmacokinetic and other studies in drug development. The provided protocols can be adapted for the analysis of this compound in other biological matrices as well.
References
- 1. Quantification of taraxasterol in rat plasma by LC/MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
Application Notes and Protocols: 1H and 13C NMR Assignment for 30-Oxopseudotaraxasterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the pentacyclic triterpenoid (B12794562), 30-Oxopseudotaraxasterol. Due to the limited availability of directly published complete assignments for this specific compound, this guide presents a comprehensive analysis based on established data for the closely related precursor, pseudotaraxasterol, and other similar triterpenoids. The application note includes tabulated NMR data, detailed experimental protocols for sample preparation and analysis, and a workflow diagram for the isolation and structural elucidation of such compounds. This information is intended to serve as a valuable resource for researchers engaged in the isolation, identification, and characterization of novel triterpenoids for drug discovery and development.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that exhibit a wide range of biological activities, making them attractive scaffolds for drug development. This compound is a derivative of pseudotaraxasterol, a common plant triterpenoid. The introduction of an oxo group at the C-30 position can significantly influence its biological profile. Accurate structural elucidation is paramount for understanding structure-activity relationships, and NMR spectroscopy is the most powerful tool for this purpose. This application note details the expected 1H and 13C NMR chemical shifts for this compound, provides standardized protocols for NMR analysis, and outlines a typical workflow for the isolation and characterization of such compounds.
1H and 13C NMR Spectral Data Assignment
Table 1: Predicted 1H NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| 3 | 3.20 | dd | 11.5, 4.5 |
| 5 | 0.78 | m | |
| 20 | ~2.50 | m | |
| 23 | 0.98 | s | |
| 24 | 0.76 | s | |
| 25 | 0.85 | s | |
| 26 | 1.03 | s | |
| 27 | 0.94 | s | |
| 28 | 0.88 | s | |
| 29 | ~2.20 | s | |
| 30 | - | - | - |
Note: The chemical shifts for protons near the C-30 position are estimations and will be significantly influenced by the carbonyl group. 2D NMR experiments are essential for definitive assignment.
Table 2: Predicted 13C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| 1 | 38.7 | 16 | 26.5 |
| 2 | 27.4 | 17 | 34.5 |
| 3 | 79.0 | 18 | 48.8 |
| 4 | 38.8 | 19 | 38.3 |
| 5 | 55.5 | 20 | ~45.0 |
| 6 | 18.3 | 21 | 158.1 |
| 7 | 34.0 | 22 | 39.3 |
| 8 | 40.9 | 23 | 28.0 |
| 9 | 50.4 | 24 | 15.4 |
| 10 | 37.1 | 25 | 16.1 |
| 11 | 21.5 | 26 | 16.4 |
| 12 | 25.6 | 27 | 14.7 |
| 13 | 38.0 | 28 | 15.9 |
| 14 | 42.1 | 29 | ~33.0 |
| 15 | 26.9 | 30 | ~210.0 |
Note: The chemical shift of C-30 is predicted to be in the typical range for a ketone carbonyl carbon. The shifts of neighboring carbons (C-20, C-21, C-29) are also expected to be significantly affected.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Sample Preparation for NMR Analysis
-
Isolation and Purification: this compound should be isolated from its natural source or synthesized and purified to >95% purity as determined by HPLC or LC-MS.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Other deuterated solvents such as pyridine-d₅, methanol-d₄, or DMSO-d₆ may be used depending on the solubility of the compound.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or long acquisition times, the sample can be degassed by bubbling with an inert gas (e.g., argon) or through freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.
NMR Data Acquisition
NMR spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel triterpenoid like this compound.
Caption: Workflow for Triterpenoid Isolation and Structure Elucidation.
Conclusion
The structural characterization of novel or modified triterpenoids is a critical step in natural product-based drug discovery. While direct NMR data for this compound is not widely published, a combination of data from closely related analogs and a systematic application of 1D and 2D NMR techniques can lead to an unambiguous assignment of its ¹H and ¹³C spectra. The experimental protocols and workflow provided herein offer a robust framework for researchers to successfully isolate, purify, and structurally elucidate this and other similar triterpenoids, thereby accelerating the exploration of their therapeutic potential.
Application Notes and Protocols for a 30-Oxopseudotaraxasterol Anti-Inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory properties of 30-Oxopseudotaraxasterol. The methodologies detailed below utilize the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model to assess the compound's potential to modulate key inflammatory mediators and signaling pathways.
Data Presentation
The following table summarizes the key quantitative data that can be obtained from the described experimental protocols. This structured format allows for a clear and concise comparison of the anti-inflammatory effects of this compound.
| Parameter Measured | This compound Concentration | Result (e.g., IC50, % Inhibition) | Positive Control (e.g., Dexamethasone) |
| Cell Viability (MTT/CCK-8 Assay) | (Specify Concentration Range) | (e.g., >100 µM) | N/A |
| Nitric Oxide (NO) Production | (Specify Concentration Range) | (e.g., IC50 value) | (e.g., IC50 value) |
| TNF-α Secretion (ELISA) | (Specify Concentration Range) | (e.g., IC50 value) | (e.g., IC50 value) |
| IL-6 Secretion (ELISA) | (Specify Concentration Range) | (e.g., IC50 value) | (e.g., IC50 value) |
| IL-1β Secretion (ELISA) | (Specify Concentration Range) | (e.g., IC50 value) | (e.g., IC50 value) |
| p-IκBα/IκBα Ratio (Western Blot) | (Specify Concentration) | (% Decrease vs. LPS control) | (% Decrease vs. LPS control) |
| p-p65/p65 Ratio (Western Blot) | (Specify Concentration) | (% Decrease vs. LPS control) | (% Decrease vs. LPS control) |
| p-ERK/ERK Ratio (Western Blot) | (Specify Concentration) | (% Decrease vs. LPS control) | (% Decrease vs. LPS control) |
| p-JNK/JNK Ratio (Western Blot) | (Specify Concentration) | (% Decrease vs. LPS control) | (% Decrease vs. LPS control) |
| p-p38/p38 Ratio (Western Blot) | (Specify Concentration) | (% Decrease vs. LPS control) | (% Decrease vs. LPS control) |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line, RAW 264.7, is a suitable model for in vitro inflammation studies.[1][2][3]
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculturing: Cells should be passaged every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production
The Griess assay is used to measure nitrite (B80452), a stable and quantifiable breakdown product of NO.[1][2]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[2] Include a negative control (no LPS), a positive control (LPS alone), and a vehicle control.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[2]
-
Incubate at room temperature for 10 minutes.[2]
-
Measure the absorbance at 540 nm.[2]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5][6][7]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[4]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[5]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific ELISA kits.[5][8]
-
The concentration of each cytokine is determined by comparison with a standard curve generated from recombinant cytokines.[5]
-
Western Blot Analysis of Inflammatory Signaling Pathways
To investigate the molecular mechanism of this compound, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways can be analyzed by Western blotting.[3]
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65, ERK, JNK, and p38 phosphorylation).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to their total protein counterparts.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Simplified NF-κB signaling pathway in response to LPS stimulation.
Caption: Simplified MAPK signaling pathways activated by LPS.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-synthesis of 30-Oxopseudotaraxasterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids are a diverse class of natural products with a wide range of biological activities, making them attractive scaffolds for drug discovery and development. Pseudotaraxasterol, a pentacyclic triterpenoid, has been noted for its potential pharmacological properties. The targeted modification of such natural products through semi-synthesis allows for the generation of novel derivatives with potentially enhanced or new biological activities. This document provides detailed application notes and protocols for the semi-synthesis of 30-Oxopseudotaraxasterol from pseudotaraxasterol via oxidation of the C-30 hydroxyl group. The resulting ketone may serve as a key intermediate for further derivatization or as a compound for biological screening.
Reaction Scheme
The semi-synthesis of this compound from pseudotaraxasterol involves the selective oxidation of the secondary alcohol at the C-30 position to a ketone. This transformation can be achieved using various established oxidation reagents.
Caption: Reaction scheme for the oxidation of pseudotaraxasterol to this compound.
Experimental Protocols
Two common and effective methods for the oxidation of secondary alcohols in triterpenoids are presented: Jones Oxidation and Pyridinium Chlorochromate (PCC) Oxidation.
Protocol 1: Jones Oxidation
Jones oxidation is a robust and often high-yielding method for the oxidation of secondary alcohols to ketones.[1][2][3][4][5]
Materials:
-
Pseudotaraxasterol
-
Acetone (B3395972) (anhydrous)
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid)[3][4]
-
Isopropyl alcohol
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolution: Dissolve pseudotaraxasterol (1.0 g, 2.34 mmol) in 50 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Jones Reagent: While stirring vigorously, add Jones reagent dropwise to the solution. Monitor the reaction by observing the color change from orange/red to green. Continue adding the reagent until a faint orange/red color persists for about 15-20 minutes, indicating that the oxidation is complete.
-
Quenching: Quench the reaction by the dropwise addition of isopropyl alcohol until the orange/red color disappears and the solution turns green.
-
Neutralization and Extraction: Add 100 mL of water to the reaction mixture and extract with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 95:5 to 80:20) to afford pure this compound.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder oxidizing agent than Jones reagent and is suitable for substrates that may be sensitive to strong acidic conditions.[6][7][8][9][10]
Materials:
-
Pseudotaraxasterol
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a stirred suspension of PCC (1.5 g, 6.96 mmol) and Celite® or silica gel (1.5 g) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add a solution of pseudotaraxasterol (1.0 g, 2.34 mmol) in anhydrous dichloromethane (20 mL).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and stir for an additional 15 minutes.
-
Filtration: Filter the mixture through a pad of Celite® or silica gel, and wash the pad thoroughly with diethyl ether.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 95:5 to 80:20) to yield pure this compound.
Experimental Workflow
The general workflow for the semi-synthesis and characterization of this compound is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the expected analytical data for the starting material, pseudotaraxasterol, and the product, this compound. The data for the product is predicted based on known spectroscopic shifts upon oxidation of similar triterpenoids.[11][12][13][14]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 13C NMR (δ, ppm, CDCl3) - Key Signals | IR (cm-1) - Key Absorptions | Mass Spectrometry (m/z) |
| Pseudotaraxasterol | C30H50O | 426.72 | ~79.0 (C-3), ~154.5 (C-20), ~107.0 (C-30) | 3300-3500 (O-H stretch), 1640 (C=C stretch) | 426 [M]+, 408 [M-H2O]+ |
| This compound | C30H48O | 424.70 | ~79.0 (C-3), ~154.5 (C-20), ~210-215 (C-30, C=O) | ~1715 (C=O stretch) , 1640 (C=C stretch) | 424 [M]+, 409 [M-CH3]+ |
Biological Context of Parent Compound
While the specific biological activities of this compound are yet to be determined, the parent compound, pseudotaraxasterol (often studied as taraxasterol), has been reported to exhibit a range of pharmacological effects. This provides a rationale for the synthesis of new derivatives for further investigation.
Caption: Reported biological activities of taraxasterol/pseudotaraxasterol.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the semi-synthesis of this compound from pseudotaraxasterol. The choice between Jones and PCC oxidation will depend on the specific laboratory conditions and the stability of the starting material to acidic environments. The provided analytical data serves as a benchmark for the characterization of the final product. The synthesis of this novel derivative opens avenues for further investigation into its potential biological activities, building upon the known pharmacological profile of its parent compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. PMR and 13C NMR Spectra of Biologically Active Compounds. XII. Taraxasterol and Its Acetate from the Aerial Part of Onopordum acanthium | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 30-Oxopseudotaraxasterol as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 30-Oxopseudotaraxasterol as a chemical standard in research and drug development. This document outlines its potential biological activities, analytical methodologies for its quantification, and guidelines for its proper handling and storage.
Physicochemical Properties and Handling
This compound is a triterpenoid (B12794562), a class of naturally occurring compounds with a diverse range of biological activities. As a chemical standard, its purity and stability are paramount for accurate and reproducible experimental results.
Table 1: Physicochemical and Handling Data for this compound (Representative Data)
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline powder | Visually inspect for any discoloration or impurities. |
| Purity (by HPLC) | ≥98% | Purity should be verified by the end-user upon receipt. |
| Molecular Formula | C₃₀H₄₈O₂ | --- |
| Molecular Weight | 440.7 g/mol | --- |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in methanol (B129727) and ethanol. Insoluble in water. | For analytical purposes, dissolve in a suitable organic solvent. Sonication may be required for complete dissolution. |
| Storage Conditions | Store at -20°C in a tightly sealed, light-resistant container. | Avoid repeated freeze-thaw cycles. Protect from moisture and light to prevent degradation. |
| Stability | Stable for at least one year under recommended storage conditions. | Stability in solution is lower. Prepare fresh solutions for each use or store at -20°C for a short period. |
Biological Activity and Potential Applications
While research on this compound is ongoing, its structural similarity to other bioactive triterpenoids, such as taraxasterol (B1681928), suggests potential anti-inflammatory and anti-cancer properties. Taraxasterol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]
Potential Signaling Pathway of this compound
The following diagram illustrates the potential mechanism of action of this compound, based on the known activity of related triterpenoids. It is hypothesized that this compound may inhibit the activation of the NF-κB pathway, a central mediator of inflammation.
Caption: Potential mechanism of this compound in inhibiting the NF-κB signaling pathway.
Analytical Protocols
Accurate quantification of this compound is essential for its use as a standard in various applications, including pharmacokinetic studies, quality control of herbal products, and in vitro bioassays. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
Preparation of Standard Solutions
Objective: To prepare a stock solution and a series of calibration standards of this compound.
Materials:
-
This compound standard
-
HPLC-grade methanol or acetonitrile (B52724)
-
Volumetric flasks (10 mL, 50 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol or acetonitrile and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Method for Quantification
Objective: To provide a general HPLC-UV method for the quantification of this compound. This method should be optimized and validated by the end-user for their specific application.
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (90:10, v/v) or Gradient: Acetonitrile and water with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Method Validation Parameters (Representative Data):
The following table provides typical performance characteristics for an HPLC method for triterpenoid analysis.
Table 3: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Sample Preparation from Biological Matrices (e.g., Plasma)
Objective: To extract this compound from a biological matrix for pharmacokinetic analysis.
Protocol:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.
-
Inject: Inject 20 µL into the HPLC system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using this compound as a chemical standard for quantifying the compound in a plant extract.
Caption: Workflow for quantifying this compound in a sample using an external standard method.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols and data presented are intended as a guide and may require optimization for specific applications. It is the responsibility of the end-user to validate all methods and ensure their suitability for the intended use. The biological activities described are based on preliminary research and should be further investigated.
References
Application of 30-Oxopseudotaraxasterol in Metabolomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
30-Oxopseudotaraxasterol is a pentacyclic triterpenoid (B12794562) derivative of pseudotaraxasterol. While direct metabolomics research on this compound is limited in currently available literature, the known biological activities of the closely related compound, taraxasterol (B1681928), suggest a strong potential for its application in metabolomics studies to elucidate mechanisms of action and identify novel biomarkers. Taraxasterol has been recognized for its anti-inflammatory, antioxidant, and anti-carcinogenic properties.[1][2][3][4] These activities are intrinsically linked to cellular metabolism. Therefore, this compound is a compelling candidate for metabolomics research, particularly in the fields of pharmacology, drug discovery, and toxicology.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, can provide a functional readout of the physiological state of an organism in response to a stimulus, such as treatment with a bioactive compound. By applying metabolomics, researchers can uncover the metabolic pathways modulated by this compound, offering insights into its therapeutic potential and mechanisms of toxicity.
These application notes provide a framework for researchers to explore the utility of this compound in metabolomics research, drawing upon the established knowledge of taraxasterol and general metabolomics principles.
Key Applications in Metabolomics Research
-
Mechanism of Action Elucidation: Untargeted metabolomics can reveal global changes in the metabolome following treatment with this compound, helping to identify the key metabolic pathways it perturbs. This is crucial for understanding its pharmacological effects.
-
Biomarker Discovery: By comparing the metabolic profiles of treated versus untreated biological samples (e.g., cells, plasma, urine), specific metabolites that are significantly altered by this compound can be identified as potential biomarkers of its efficacy or toxicity.
-
Pharmacometabolomics: Investigating how an individual's baseline metabolic state (metabotype) influences their response to this compound can aid in personalizing medicine.
-
Toxicity Assessment: Metabolomics can detect subtle metabolic perturbations that may be indicative of off-target effects or toxicity, providing a more sensitive endpoint than traditional toxicological assays.
-
Drug Discovery and Development: Understanding the metabolic effects of this compound can inform the development of derivatives with improved efficacy and safety profiles.
Quantitative Data Summary
As direct experimental data for this compound is not available, the following tables present hypothetical, yet plausible, quantitative data based on the known anti-inflammatory and antioxidant effects of the related compound, taraxasterol. These tables are intended to serve as an example of how data from a metabolomics study involving this compound could be presented.
Table 1: Hypothetical Fold Change of Key Metabolites in LPS-stimulated Macrophages Treated with this compound
| Metabolite | Pathway | Fold Change (LPS + this compound vs. LPS) | Putative Effect |
| Itaconic Acid | Krebs Cycle / Inflammation | ↓ 2.5 | Anti-inflammatory |
| Succinate | Krebs Cycle / Inflammation | ↓ 1.8 | Anti-inflammatory |
| Prostaglandin E2 | Arachidonic Acid Metabolism | ↓ 3.0 | Anti-inflammatory |
| Glutathione (GSH) | Glutathione Metabolism | ↑ 2.2 | Antioxidant |
| Oxidized Glutathione (GSSG) | Glutathione Metabolism | ↓ 1.7 | Antioxidant |
| N-Acetylcysteine | Cysteine Metabolism | ↑ 1.9 | Antioxidant |
| Kynurenine | Tryptophan Metabolism | ↓ 2.1 | Immunomodulatory |
Table 2: Hypothetical Biomarker Panel for Assessing In Vivo Response to this compound in a Rodent Model of Inflammation
| Biomarker (Urine) | Fold Change (Treated vs. Control) | p-value | Associated Pathway |
| 8-isoprostane | ↓ 2.8 | < 0.01 | Oxidative Stress |
| Allantoin | ↓ 2.1 | < 0.01 | Purine Metabolism / Oxidative Stress |
| Taurine | ↑ 1.7 | < 0.05 | Amino Acid Metabolism / Osmoregulation |
| Citrate | ↑ 1.5 | < 0.05 | Krebs Cycle |
Experimental Protocols
The following are detailed protocols for a typical untargeted metabolomics workflow that can be adapted for studying the effects of this compound.
Protocol 1: Cell Culture and Sample Preparation for In Vitro Metabolomics
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., RAW 264.7 macrophages for inflammation studies) to 80% confluency in appropriate media.
-
Induce a disease-relevant phenotype if necessary (e.g., stimulate with lipopolysaccharide [LPS] for 1 hour).
-
Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extract at -80°C until analysis.
-
Protocol 2: Untargeted Metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in 100 µL of a solution of 50% methanol in water.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any debris.
-
Transfer the supernatant to LC-MS vials.
-
-
LC-MS Analysis:
-
Perform chromatographic separation using a reverse-phase C18 column (for non-polar metabolites) or a HILIC column (for polar metabolites).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient (Example for C18):
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B
-
-
Mass Spectrometry:
-
Analyze samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.
-
-
-
Data Processing and Analysis:
-
Process the raw LC-MS data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and integration.
-
Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify significantly altered features.
-
Identify metabolites by matching the accurate mass and MS/MS fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB, KEGG).
-
Perform pathway analysis to identify metabolic pathways impacted by this compound treatment.
-
Visualizations
Signaling Pathway
Based on the known anti-inflammatory effects of the related compound taraxasterol, this compound may plausibly modulate the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: A general experimental workflow for metabolomics studies of this compound.
References
- 1. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 2. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pharmacological Action and Research Progress of Taraxasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Mechanism of Action: A Guide to Cell-Based Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the mechanism of action (MoA) of a drug candidate is a critical step in the drug discovery and development process. Cell-based assays are indispensable tools that provide invaluable insights into how a compound interacts with its target, modulates signaling pathways, and ultimately affects cellular phenotype.[1] These assays are performed in a biologically relevant context, offering a more predictive understanding of a drug's potential efficacy and toxicity compared to biochemical assays.[1] This document provides detailed application notes and protocols for a suite of key cell-based assays designed to elucidate the MoA of novel therapeutic agents. The assays covered include methods for assessing target engagement, pathway modulation, and phenotypic changes.
Target Engagement Assays
Target engagement assays are designed to confirm that a drug candidate physically interacts with its intended molecular target within a cellular environment.[2] Quantifying this interaction is crucial for establishing a clear link between target modulation and the observed biological response.[3]
Cellular Thermal Shift Assay (CETSA)
Application Note:
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target engagement in intact cells and tissues.[4] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[4] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[5] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated.[6] A shift in this curve to a higher temperature in the presence of a compound provides direct evidence of target engagement.[6] This label-free technique is invaluable for validating hits from primary screens and for structure-activity relationship (SAR) studies.[5]
Experimental Protocol: CETSA for Kinase Inhibitor Target Engagement
This protocol describes the use of CETSA to confirm the engagement of the kinase inhibitor Staurosporine with its target kinases in K562 cells.
Materials:
-
K562 cells
-
Staurosporine (or other kinase inhibitor)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Thermal cycler
-
Centrifuge
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of Staurosporine (e.g., 10 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Perform Western blotting to detect the amount of soluble target kinase at each temperature.[7]
-
Data Presentation:
The band intensities from the Western blot are quantified, normalized to the 37°C control, and plotted against temperature to generate melting curves. The shift in the melting temperature (Tm) in the presence of the inhibitor indicates target stabilization.
| Compound | Target Kinase | Cell Line | Concentration (µM) | ΔTm (°C) | Reference |
| Staurosporine | Multiple Kinases | K562 | 10 | Varies | [2][8] |
| Vemurafenib | B-Raf | A375 | 30 | ~4 | [9] |
| Olaparib | PARP1 | A549 | 10 | ~6 | [9] |
Visualization:
Signaling Pathway Assays
Once target engagement is confirmed, the next step is to determine how this interaction modulates downstream signaling pathways.
Luciferase Reporter Gene Assay
Application Note:
Luciferase reporter gene assays are a widely used method to study the modulation of signal transduction pathways that result in changes in gene expression.[10][11] These assays utilize a plasmid containing the firefly luciferase gene under the control of a specific response element that is activated by a particular signaling pathway.[11] When the pathway is activated, the response element drives the expression of luciferase, which in turn produces a quantifiable light signal upon the addition of its substrate, luciferin.[12] This assay is highly sensitive, has a wide dynamic range, and is amenable to high-throughput screening, making it ideal for characterizing the functional consequences of target engagement, such as the activation or inhibition of G-protein coupled receptors (GPCRs).[10][13]
Experimental Protocol: GPCR Antagonist Screening using a CRE-Luciferase Reporter Assay
This protocol describes a method to screen for antagonists of a Gs-coupled GPCR using a cAMP response element (CRE) driven luciferase reporter.
Materials:
-
HEK293 cells stably expressing the target Gs-coupled GPCR
-
CRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium
-
GPCR agonist
-
Test compounds (potential antagonists)
-
Dual-Glo® Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells expressing the target GPCR in a 96-well plate.
-
Co-transfect the cells with the CRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 30 minutes.
-
Add a fixed concentration (e.g., EC80) of the known GPCR agonist to all wells except the negative control.
-
Incubate for 4-6 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the Dual-Glo® Luciferase Reagent to measure firefly luciferase activity (pathway activation).
-
Add the Dual-Glo® Stop & Glo® Reagent to quench the firefly signal and measure Renilla luciferase activity (transfection efficiency).
-
Read the luminescence using a plate reader.
-
Data Presentation:
The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to the agonist-only control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
| Compound | Target GPCR | Agonist | IC50 (nM) | Reference |
| Scopolamine | M3 Muscarinic Receptor | Carbachol | 0.07 | [14] |
| Pirenzepine | M3 Muscarinic Receptor | Carbachol | >1000 | [14] |
| BM-531 | Thromboxane A2 Receptor | I-BOP | ~10 | [14] |
| SQ-29548 | Thromboxane A2 Receptor | I-BOP | ~100 | [14] |
Visualization:
Phenotypic Assays
Phenotypic assays assess the overall effect of a compound on cell morphology and function, providing a holistic view of its MoA.[15]
High-Content Screening (HCS) using Cell Painting
Application Note:
High-Content Screening (HCS) combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters in a high-throughput manner.[15][16] The Cell Painting assay is a powerful and unbiased HCS method that uses a cocktail of six fluorescent dyes to label eight major cellular compartments.[4][17] This allows for the extraction of over 1,500 morphological features, creating a detailed "phenotypic profile" or "fingerprint" for each cell in response to a perturbation.[4] By comparing the phenotypic profiles of cells treated with a compound of unknown MoA to a reference library of compounds with known MoAs, it is possible to predict the unknown compound's mechanism.[18]
Experimental Protocol: Cell Painting for Phenotypic Profiling
This protocol provides a general workflow for performing a Cell Painting assay.
Materials:
-
U2OS cells (or other suitable cell line)
-
384-well microplates
-
Test compounds and reference compounds
-
PhenoVue Cell Painting Kit (or individual dyes: Hoechst 33342, Concanavalin A-Alexa Fluor 488, SYTO 14, Phalloidin-Alexa Fluor 568, WGA-Alexa Fluor 555, MitoTracker Deep Red)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
High-content imaging system
-
Image analysis software (e.g., CellProfiler, IN Carta)
Procedure:
-
Cell Seeding:
-
Seed U2OS cells into 384-well plates at an appropriate density.
-
Incubate for 24 hours to allow cells to attach.[1]
-
-
Compound Treatment:
-
Treat cells with test and reference compounds at various concentrations for 24-48 hours.
-
-
Staining:
-
Stain live cells with MitoTracker Deep Red.
-
Fix the cells with PFA.
-
Permeabilize the cells with Triton X-100.
-
Stain with the remaining dye cocktail (Hoechst, Concanavalin A, SYTO 14, Phalloidin, WGA).[1]
-
-
Image Acquisition:
-
Acquire images of the stained cells using a high-content imaging system, capturing images in five channels.[17]
-
-
Image and Data Analysis:
-
Use image analysis software to segment images and identify individual cells and their compartments.
-
Extract a large number of morphological features (e.g., size, shape, texture, intensity) for each cell.[17]
-
Generate a phenotypic profile for each treatment condition.
-
Use computational methods to cluster compounds based on the similarity of their phenotypic profiles.
-
Data Presentation:
The high-dimensional data from Cell Painting is often visualized using dimensionality reduction techniques like PCA or t-SNE. The results are typically presented as a comparison of the phenotypic profile of the test compound to those of reference compounds with known mechanisms of action.
| Feature Category | Example Morphological Features |
| Size & Shape | Area, Perimeter, Eccentricity, Major/Minor Axis Length |
| Intensity | Mean, Median, Std. Dev. of pixel intensity in each channel |
| Texture | Granularity, Haralick features (e.g., Contrast, Correlation) |
| Colocalization | Overlap between different stained compartments |
Visualization:
Protein-Protein Interaction Assays
Many cellular processes are regulated by protein-protein interactions (PPIs). Assays that can monitor the modulation of these interactions by small molecules are crucial for understanding MoA.
Bioluminescence Resonance Energy Transfer (BRET)
Application Note:
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to study PPIs in living cells.[19] The assay relies on the non-radiative transfer of energy from a bioluminescent donor (typically a luciferase) to a fluorescent acceptor (e.g., a fluorescent protein) when they are in close proximity (<10 nm).[20] One interacting protein is fused to the donor and the other to the acceptor. If the proteins interact, energy transfer occurs, resulting in the emission of light by the acceptor.[19] The BRET ratio (acceptor emission / donor emission) is a quantitative measure of the interaction. BRET assays are well-suited for screening for inhibitors or stabilizers of PPIs.[21] A variation of this, NanoBRET™, is often used for target engagement studies.[22][23]
Experimental Protocol: BRET Assay for PPI Inhibition
This protocol describes a method to screen for inhibitors of a specific protein-protein interaction.
Materials:
-
HEK293 cells
-
Expression vectors for Protein A-NanoLuc (donor) and Protein B-HaloTag (acceptor)
-
Transfection reagent
-
HaloTag NanoBRET 618 Ligand (acceptor fluorophore)
-
NanoBRET Nano-Glo Substrate (donor substrate)
-
Test compounds
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the donor and acceptor plasmids.
-
Incubate for 24 hours.
-
-
Labeling and Compound Treatment:
-
Add the HaloTag NanoBRET 618 Ligand to label the acceptor protein and incubate.
-
Add serial dilutions of the test compounds and incubate for the desired time.
-
-
BRET Measurement:
-
Add the NanoBRET Nano-Glo Substrate.
-
Measure the luminescence signal at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 618 nm) using a plate reader.
-
Data Presentation:
The BRET ratio is calculated for each well. The percentage of inhibition is determined relative to the vehicle control, and IC50 values are calculated from the dose-response curves.
| Compound | Protein-Protein Interaction | Effect | IC50 (µM) |
| Nutlin-3 | p53-MDM2 | Inhibitor | ~0.1 |
| GDC-0879 | CRAF-BRAF | Stabilizer | ~0.5 |
| JQ1 | BRD4-Histone | Inhibitor | ~0.05 |
| Test Compound X | Target PPI | Inhibitor | (To be determined) |
Visualization:
Cell Viability Assays
Assessing the effect of a compound on cell viability is a fundamental aspect of MoA studies, helping to distinguish between targeted anti-proliferative or cytotoxic effects and non-specific toxicity.
WST-1 Assay
Application Note:
The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[24] The assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[24] This assay is simple, rapid, and more sensitive than other tetrazolium-based assays like MTT.[24] It is widely used to determine the cytotoxic or cytostatic effects of compounds.
Experimental Protocol: WST-1 Assay for Cytotoxicity
This protocol describes how to measure the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
96-well cell culture plates
-
Test compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound.
-
Include untreated and vehicle-treated controls.
-
Incubate for 24, 48, or 72 hours.
-
-
WST-1 Assay:
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation:
The absorbance values are corrected for background. Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Doxorubicin | HeLa | 48 | ~0.5 |
| Cisplatin | A549 | 48 | ~10 |
| Paclitaxel | MCF-7 | 48 | ~0.01 |
| Test Compound Y | HeLa | 48 | (To be determined) |
Visualization:
Conclusion
The cell-based assays outlined in this document provide a powerful and multifaceted approach to elucidating the mechanism of action of drug candidates. By systematically assessing target engagement, pathway modulation, and phenotypic outcomes, researchers can build a comprehensive understanding of a compound's biological effects. The integration of data from these orthogonal assays is key to making informed decisions in the drug discovery pipeline, ultimately increasing the likelihood of developing safe and effective new medicines.
References
- 1. High-Content Phenotypic Profiling with Cell Painting Assay [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 15. reactionbiology.com [reactionbiology.com]
- 16. High-content screening - Wikipedia [en.wikipedia.org]
- 17. criver.com [criver.com]
- 18. phenovista.com [phenovista.com]
- 19. [PDF] In-depth characterization of Staurosporine induced proteome thermal stability changes | Semantic Scholar [semanticscholar.org]
- 20. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 23. eubopen.org [eubopen.org]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Techniques for Isolating Triterpenoids from Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene.[1] They exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects, making them significant targets for drug discovery and development.[2][3] Found in complex matrices such as plant tissues, isolating these compounds in high purity is a critical step for their structural elucidation and biological evaluation.[4] This document provides detailed protocols and comparative data for the principal techniques employed in the extraction, separation, and purification of triterpenoids.
Overall Isolation Workflow
The isolation of triterpenoids is a multi-step process that begins with the liberation of these molecules from the source material, followed by a series of purification steps to isolate the target compounds. The general workflow is outlined below.
Caption: General workflow for triterpenoid isolation.
Step 1: Extraction Techniques
The initial step involves extracting triterpenoids from the solid plant matrix. The choice of method depends on the stability of the compounds, the solvent properties, and the desired efficiency.
Soxhlet Extraction
A classical and robust method for solid-liquid extraction, particularly effective for compounds with limited solubility in a given solvent, as it involves continuous extraction with fresh, warm solvent.[1]
Principle of Operation: The plant material is placed in a porous thimble. A solvent is heated, its vapor bypasses the thimble, condenses, and drips back onto the sample.[1] When the liquid level reaches a certain point, the solvent and extracted compounds are siphoned back into the boiling flask.[1] This cycle repeats, concentrating the extract in the flask.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Separation, Biological Properties, and Structure-Activity Relationship of Triterpenoids Derived from Camellia oleifera Abel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 30-Oxopseudotaraxasterol for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
30-Oxopseudotaraxasterol is a pentacyclic triterpenoid (B12794562) of interest for its potential pharmacological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of such compounds. However, due to its high molecular weight and the presence of polar functional groups (a ketone and a hydroxyl group), this compound is not sufficiently volatile for direct GC-MS analysis.
Chemical derivatization is a crucial step to enhance the volatility and thermal stability of the analyte. This application note provides a detailed protocol for a two-step derivatization procedure involving methoximation of the keto group followed by silylation of the hydroxyl group. This process minimizes the formation of multiple derivatives and improves chromatographic peak shape and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (anhydrous)
-
Nitrogen gas (high purity)
-
GC-MS vials (2 mL) with inserts
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Standard Solution Preparation
Prepare a stock solution of this compound in anhydrous ethyl acetate at a concentration of 1 mg/mL. From this stock solution, prepare working standards of desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution in anhydrous ethyl acetate.
Derivatization Protocol
This protocol is designed for a 100 µL sample volume. Adjust reagent volumes proportionally for different sample volumes.
Step 1: Methoximation of the Keto Group
-
Transfer 100 µL of the this compound standard solution into a GC-MS vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is completely dry as moisture will interfere with the subsequent silylation step.
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried sample.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or oven.[1] This reaction converts the ketone group at the C-30 position to its methoxime derivative, preventing tautomerization and the formation of multiple silylation products.[1][2]
-
Allow the vial to cool to room temperature.
Step 2: Silylation of the Hydroxyl Group
-
To the cooled methoximated sample, add 80 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes.[3] This step replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the molecule.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-700 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 5 min |
Data Presentation
The derivatization process results in the formation of the Methoxyimino-Trimethylsilyl derivative of this compound. The expected mass spectrum would exhibit a molecular ion peak and several characteristic fragment ions.
Table 1: Expected Quantitative Data for Derivatized this compound
| Analyte | Derivatization Product | Expected Molecular Ion (M+) | Key Diagnostic Fragment Ions (m/z) |
| This compound | Methoxyimino-TMS-30-Oxopseudotaraxasterol | ~527 | M-15 (loss of CH₃), M-31 (loss of OCH₃), M-89 (loss of TMSO) |
Note: The exact retention time and mass fragmentation pattern should be confirmed by analyzing a derivatized standard of this compound.
Visualizations
Experimental Workflow
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Extraction of 30-Oxopseudotaraxasterol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 30-Oxopseudotaraxasterol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of this compound?
A1: The extraction yield of this compound, a pentacyclic triterpenoid, is primarily influenced by a combination of factors that affect its solubility and the efficiency of mass transfer from the plant matrix. Key parameters to control are:
-
Solvent Selection: The polarity of the solvent is crucial. A mixture of polar and non-polar solvents, such as methanol/chloroform or ethanol/hexane (B92381), often provides the best results for triterpenoids.
-
Temperature: Higher temperatures can increase solubility and diffusion rates. However, excessively high temperatures may lead to the degradation of the target compound.[1][2]
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and dissolve the compound. Prolonged extraction times, however, can increase the risk of degradation and extraction of impurities.[2]
-
Solid-to-Solvent Ratio: A higher solvent volume can enhance the concentration gradient, improving extraction efficiency. However, an excessively large volume can make the subsequent concentration steps more time-consuming and costly.[2][3]
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area available for extraction, leading to higher yields.
Q2: Which extraction method is most suitable for this compound?
A2: Several methods can be employed, each with its advantages and disadvantages.
-
Soxhlet Extraction: A classic and exhaustive method that ensures high extraction efficiency. However, the prolonged exposure to heat can be detrimental to thermolabile compounds.
-
Ultrasonic-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[4]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It is often more efficient than conventional methods.[2]
-
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the extraction solvent. It is highly selective and provides a pure extract, but the equipment is more expensive.
The optimal method will depend on the specific research needs, available equipment, and the scale of the extraction. For laboratory-scale optimization, UAE and MAE are often preferred due to their efficiency and lower risk of compound degradation.
Q3: How can I qualitatively and quantitatively analyze the extracted this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically used.
-
Qualitative Analysis: Thin-Layer Chromatography (TLC) is a simple and rapid method for initial screening and fractionation. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector can be used for more definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of the purified compound.
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) is the most common method for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization of the analyte.[5][6] A validated analytical method with a proper calibration curve is necessary for accurate quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inappropriate solvent system. 2. Insufficient extraction time or temperature. 3. Inadequate grinding of the plant material. 4. Degradation of the target compound. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and their mixtures). 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. Consider using a response surface methodology (RSM) approach for optimization.[1] 3. Particle Size Reduction: Ensure the plant material is finely powdered to maximize surface area. 4. Milder Extraction Conditions: Employ lower temperatures or shorter extraction times, especially with methods like Soxhlet. Consider using UAE or MAE. |
| Co-extraction of a High Amount of Impurities | 1. Solvent system is not selective enough. 2. Plant material contains a high concentration of other soluble compounds. | 1. Solvent Polarity Adjustment: Use a less polar or more selective solvent system. 2. Pre-extraction/Defatting: For non-polar impurities like fats and waxes, pre-extract the plant material with a non-polar solvent like hexane before the main extraction. 3. Chromatographic Purification: Employ column chromatography (e.g., silica (B1680970) gel or flash chromatography) to separate the target compound from impurities.[7] |
| Inconsistent Extraction Yields Between Batches | 1. Variation in the quality of the plant material. 2. Inconsistent extraction parameters. 3. Inaccurate measurement of starting material or solvent. | 1. Standardize Plant Material: Use plant material from the same source and harvest time. Ensure proper drying and storage conditions. 2. Strict Protocol Adherence: Maintain consistent parameters (temperature, time, solvent ratio, etc.) for each extraction. 3. Accurate Measurements: Use calibrated balances and volumetric glassware. |
| Thermal Degradation of this compound | 1. High extraction temperatures. 2. Prolonged exposure to heat. | 1. Lower Extraction Temperature: Optimize for the lowest effective temperature. 2. Reduce Extraction Time: Use methods like UAE or MAE that allow for shorter extraction times. 3. Use a Reflux Condenser: In heat-reflux extraction, ensure the condenser is functioning efficiently to prevent solvent loss and overheating. |
Data Presentation: Optimizing Extraction Parameters
Due to the lack of specific quantitative data for this compound in the searched literature, the following tables are presented as a template for structuring experimental data. Researchers should substitute the placeholder values with their experimental results.
Table 1: Effect of Solvent System on the Extraction Yield of this compound
| Solvent System (v/v) | Extraction Method | Temperature (°C) | Time (h) | Yield (mg/g of dry plant material) |
| Hexane | Soxhlet | 60 | 6 | e.g., 0.5 |
| Ethyl Acetate | Soxhlet | 70 | 6 | e.g., 1.2 |
| Methanol | Soxhlet | 65 | 6 | e.g., 0.8 |
| Hexane:Ethyl Acetate (1:1) | UAE | 50 | 1 | e.g., 1.5 |
| Ethyl Acetate:Methanol (1:1) | UAE | 50 | 1 | e.g., 1.8 |
Table 2: Optimization of UAE Parameters for this compound Extraction using Ethyl Acetate:Methanol (1:1)
| Temperature (°C) | Time (min) | Solid-to-Solvent Ratio (g/mL) | Yield (mg/g of dry plant material) |
| 40 | 30 | 1:10 | e.g., 1.6 |
| 40 | 60 | 1:20 | e.g., 2.1 |
| 50 | 30 | 1:20 | e.g., 2.5 |
| 50 | 60 | 1:10 | e.g., 2.3 |
| 60 | 45 | 1:15 | e.g., 2.8 |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
-
Preparation of Plant Material: Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask. Add the desired extraction solvent (e.g., 200 mL of ethyl acetate:methanol, 1:1 v/v).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 50°C) and sonication time (e.g., 60 minutes).
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Analysis: Analyze the crude extract for the content of this compound using HPLC or GC-MS.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Grind the dried plant material into a fine powder.
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 5 g) into a microwave extraction vessel. Add the extraction solvent (e.g., 100 mL of ethanol).
-
Microwave Extraction: Place the vessel in the microwave extractor. Set the desired microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to separate the solid residue.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.
-
Analysis: Quantify the this compound content in the crude extract.
Mandatory Visualizations
Experimental Workflow for Extraction and Optimization
Caption: Workflow for optimizing the extraction of this compound.
Postulated Signaling Pathway of Taraxasterol-like Triterpenoids
Based on the known activity of the related compound Taraxasterol, it is postulated that this compound may also modulate the PI3K/AKT signaling pathway.
Caption: Postulated modulation of the PI3K/AKT pathway by this compound.
References
- 1. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of ultrasound-assisted extraction of grape-seed oil to enhance process yield and minimize free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iiardjournals.org [iiardjournals.org]
Technical Support Center: Troubleshooting 30-Oxopseudotaraxasterol Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 30-Oxopseudotaraxasterol using chromatographic techniques. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor separation and significant peak tailing during the silica (B1680970) gel column chromatography of my this compound-containing extract. What are the likely causes and how can I resolve this?
Poor separation and peak tailing are common challenges in the purification of triterpenoids like this compound on silica gel.[1] This is often attributed to the compound's polarity and potential interactions with the acidic silica surface. Here are several troubleshooting strategies:
-
Mobile Phase Optimization: The polarity of the mobile phase is critical for achieving good separation.[1] A systematic approach to optimizing the solvent system is recommended.
-
Strategy 1: Gradient Elution: Start with a low-polarity solvent system and gradually increase the polarity. For instance, begin with a hexane (B92381):ethyl acetate (B1210297) gradient, progressively increasing the proportion of ethyl acetate.
-
Strategy 2: Solvent Modification: If tailing persists, consider adding a small amount of a more polar solvent like methanol (B129727) or a modifier like acetic acid or triethylamine (B128534) to the mobile phase. Acetic acid can help to protonate acidic impurities and reduce their interaction with the silica, while triethylamine can deactivate acidic sites on the silica gel that may be causing tailing of basic compounds.[2]
-
-
Proper Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.[1]
-
Sample Loading: Overloading the column can significantly degrade separation. As a general rule, the sample load should not exceed 1-5% of the total weight of the stationary phase. Dry loading the sample by adsorbing it onto a small amount of silica gel before loading it onto the column can also improve resolution.[1]
Q2: My this compound seems to be degrading on the silica gel column. How can I prevent this?
The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Deactivated Silica Gel: Use silica gel that has been treated with a reagent like triethylamine to neutralize acidic sites.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (B75360) (neutral or basic), or a bonded phase like diol-silica.
-
Reverse-Phase Chromatography: If degradation is a persistent issue, switching to reverse-phase chromatography (e.g., C18) is a good alternative, as the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.
Q3: I am attempting to purify this compound using reverse-phase HPLC, but I am seeing broad peaks. What can I do to improve the peak shape?
Broad peaks in reverse-phase HPLC can be caused by several factors:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and its interaction with the stationary phase. Experiment with adjusting the pH of the aqueous component of your mobile phase.
-
Ion-Pairing Agents: For polar compounds that are not well-retained, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and retention.
-
Flow Rate: A lower flow rate can sometimes improve peak shape by allowing for better mass transfer between the mobile and stationary phases.
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks.
Q4: What is a good starting point for developing a purification method for this compound?
A multi-step chromatographic approach is often necessary for the purification of natural products.[3]
-
Initial Fractionation: Start with normal-phase column chromatography on silica gel using a gradient of hexane and ethyl acetate. This will help to separate the major classes of compounds.
-
Further Purification: Fractions containing this compound can then be further purified using reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound purification in the public domain, the following table provides representative data for the purification of similar triterpenoids to guide experimental design.
| Chromatographic Method | Stationary Phase | Mobile Phase | Typical Purity | Typical Recovery | Reference |
| Silica Gel Column | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (gradient) | >85% | 60-80% | General Knowledge |
| Reverse-Phase HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water (gradient) | >98% | >90% |
Experimental Protocols
Protocol 1: General Protocol for Silica Gel Column Chromatography Purification of this compound
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.[1]
-
-
Sample Preparation and Loading:
-
Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry sample to the top of the column.[1]
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as gradient elution.[1]
-
Collect fractions of a fixed volume in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system and visualize the spots under UV light or by staining.
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
Visualizations
References
Technical Support Center: Enhancing NMR Spectral Resolution for 30-Oxopseudotaraxasterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 30-Oxopseudotaraxasterol and related complex triterpenoids. Our goal is to help you overcome common challenges in acquiring high-resolution NMR spectra, a critical step for accurate structure elucidation and characterization.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to obtain a high-resolution NMR spectrum for this compound?
A1: The molecular structure of this compound, a pentacyclic triterpenoid (B12794562), presents several inherent challenges for NMR spectroscopy. The rigid carbon skeleton contains a high density of protons in chemically similar environments, leading to significant signal overlap in the 1D ¹H NMR spectrum, particularly in the upfield region (0.5-2.5 ppm). Furthermore, complex spin-spin coupling between neighboring protons creates intricate multiplet patterns that are difficult to resolve.
Q2: When should I move from 1D to 2D NMR experiments for analyzing this compound?
A2: It is advisable to proceed with 2D NMR experiments when you encounter significant signal overlap in your 1D ¹H NMR spectrum that prevents the unambiguous assignment of proton resonances. 2D techniques, such as COSY, HSQC, and HMBC, disperse the NMR signals into a second dimension, which can resolve many instances of signal overlap and provide crucial connectivity information for structural elucidation.
Q3: What is the recommended starting sample concentration for this compound?
A3: For ¹H NMR spectroscopy, a sample concentration of 5-25 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent is a good starting point. For ¹³C and 2D NMR experiments, which are inherently less sensitive, a higher concentration of 50-100 mg is recommended to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[1]
Q4: How can I confirm the presence of the ketone group at C-30?
A4: The presence of the ketone at C-30 can be confirmed by a combination of ¹³C NMR and 2D NMR techniques. In the ¹³C NMR spectrum, the carbonyl carbon (C-30) is expected to appear in the downfield region, typically above 200 ppm. An HMBC experiment should show a correlation between the protons of the methyl group at C-29 and the carbonyl carbon at C-30, providing definitive evidence for its location.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound and provides systematic solutions to improve spectral resolution.
Issue 1: Poor Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can obscure important correlations and make spectral interpretation difficult.
Troubleshooting Workflow for Poor Signal-to-Noise
Caption: Workflow for troubleshooting poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Insufficient Sample Concentration | Increase the amount of this compound in the NMR tube. For ¹H NMR, aim for 5-25 mg in 0.5-0.7 mL of solvent. For ¹³C and 2D NMR, 50-100 mg is preferable.[1] |
| Inadequate Number of Scans | The signal-to-noise ratio is proportional to the square root of the number of scans. Quadrupling the number of scans will double the S/N ratio. |
| Incorrect Receiver Gain | Use the automatic gain adjustment on the spectrometer to ensure optimal signal detection without causing receiver overload. |
| Poor Probe Tuning/Matching | For every sample, ensure the probe is properly tuned and matched to the solvent and sample. This is crucial for maximizing signal transfer. |
Issue 2: Broad NMR Signals
Broad peaks can result from several factors and significantly reduce spectral resolution.
Troubleshooting Workflow for Broad NMR Signals
Caption: Workflow for troubleshooting broad NMR signals.
| Potential Cause | Recommended Solution |
| Poor Magnetic Field Homogeneity | Perform automated shimming. If the lineshape remains poor, manual shimming of the lower-order shims may be necessary. Ensure the NMR tube is of high quality and not scratched. |
| Presence of Particulate Matter | Filter the sample through a small plug of glass wool directly into the NMR tube to remove any suspended solids.[2] |
| Sample Aggregation | Triterpenoids can aggregate at high concentrations, leading to broader signals.[3] Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt intermolecular interactions. |
| Paramagnetic Impurities | The presence of paramagnetic metal ions can cause significant line broadening.[4] Ensure all glassware is thoroughly cleaned. If contamination is suspected, passing the sample through a small plug of Chelex resin may help. |
Issue 3: Severe Signal Overlap
This is the most common issue for complex molecules like this compound.
Troubleshooting Workflow for Signal Overlap
Caption: Workflow for resolving severe signal overlap.
| Parameter | Effect on Resolution and Rationale |
| Solvent | Changing the solvent can induce changes in chemical shifts due to different solvent-solute interactions, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ often cause significant shifts in the positions of proton signals compared to chloroform-d₃.[5][6] |
| Temperature | Increasing the temperature can sometimes improve resolution by changing the conformational equilibrium of the molecule or by decreasing the viscosity of the solvent, which leads to sharper lines.[7] |
| 2D NMR Techniques | Two-dimensional NMR experiments are the most powerful tools for resolving signal overlap. They spread the signals out into a second dimension, allowing for the resolution of individual proton and carbon signals.[8][9][10] |
Experimental Protocols
Protocol 1: Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is used to determine one-bond correlations between protons and carbons.
Methodology:
-
Sample Preparation: Prepare a solution of 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the sample into a high-quality NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
-
HSQC Experiment Parameters:
-
Load a standard gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Set the ¹H spectral width (SW in F2) to cover all proton signals (e.g., 10-12 ppm).
-
Set the ¹³C spectral width (SW in F1) to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
The number of scans (NS) should be a multiple of 2 or 4 (typically 2-8).
-
The number of increments in the indirect dimension (TD in F1) should be at least 256 for good resolution.
-
The relaxation delay (d1) is typically set to 1-2 seconds.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the spectrum using the residual solvent peak.
-
Protocol 2: Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
Methodology:
-
Sample and Spectrometer Setup: Follow steps 1 and 2 from the HSQC protocol.
-
HMBC Experiment Parameters:
-
Load a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment. The ¹³C spectral width may need to be extended to ~220 ppm to include the carbonyl carbon.
-
The number of scans (NS) is typically a multiple of 8 or 16 (e.g., 8-32).
-
The number of increments in the indirect dimension (TD in F1) should be at least 400 for good resolution.
-
The relaxation delay (d1) is typically set to 1.5-2 seconds.
-
The long-range coupling delay (d6) is optimized for a J-coupling of ~8 Hz, which is a good compromise for observing 2- and 3-bond correlations.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
The spectrum is typically processed in magnitude mode, so phasing is not required.
-
Calibrate the spectrum using the residual solvent peak.
-
By systematically addressing these common issues and employing advanced 2D NMR techniques, researchers can significantly improve the quality and resolution of NMR spectra for this compound, leading to more accurate and efficient structure elucidation.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Structure elucidation of three triterpenoid saponins from Alphitonia zizyphoides using 2D NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Structural Elucidation of Pentacyclic Titerpenoids
Welcome to the technical support center for the structural elucidation of pentacyclic triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the structural elucidation of pentacyclic triterpenoids?
The primary challenges in elucidating the structures of pentacyclic triterpenoids stem from their complex and often highly similar stereoisomeric scaffolds. Key difficulties include:
-
High Degree of Isomerism: Pentacyclic triterpenoids possess numerous chiral centers, leading to a vast number of potential stereoisomers. Distinguishing between these isomers, such as α-amyrin and β-amyrin, can be challenging as they often exhibit very similar spectroscopic data.[1]
-
Signal Overlap in NMR Spectra: The proton NMR spectra of these molecules are often complex due to severe signal overlap in the aliphatic region, making unambiguous assignment difficult without the use of two-dimensional (2D) NMR techniques.[2]
-
Subtle Spectroscopic Differences: The differences in NMR chemical shifts and mass spectral fragmentation patterns between isomers can be minimal, requiring high-resolution instrumentation and careful data analysis.[3][4]
-
Crystallization Difficulties: Obtaining high-quality single crystals for X-ray crystallography can be a significant hurdle due to the conformational flexibility and often poor solubility of these compounds.[5]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem 1: My 1H-NMR spectrum shows broad, poorly resolved signals in the aliphatic region.
-
Possible Cause: Poor shimming, sample aggregation, or insufficient sample purity.
-
Troubleshooting Steps:
-
Re-shim the Magnet: Ensure the magnetic field homogeneity is optimized. Automated shimming routines may not always be sufficient; manual shimming of first and second-order shims might be necessary.
-
Check Sample Concentration: Highly concentrated samples can lead to aggregation and signal broadening. Try diluting the sample.
-
Improve Sample Purity: Impurities can interfere with the magnetic field and cause line broadening. Ensure the sample is free of paramagnetic impurities and particulate matter by filtering it through a pipette with a cotton or glass wool plug before transferring to the NMR tube.[6][7][8]
-
Use a Different Solvent: The choice of solvent can influence aggregation. Experiment with different deuterated solvents to find one that provides better-resolved spectra.
-
Acquire Spectrum at a Higher Temperature: For issues related to conformational exchange, acquiring the spectrum at an elevated temperature can sometimes sharpen the signals.
-
Problem 2: I am unable to distinguish between two known isomers based on 1D NMR data alone.
-
Possible Cause: The 1D NMR spectra of isomers are often very similar.
-
Troubleshooting Steps:
-
Acquire 2D NMR Spectra: Two-dimensional NMR experiments are essential for the complete structural elucidation of pentacyclic triterpenoids.[2][9][10]
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
-
-
Compare with Literature Data: Meticulously compare the 1H and 13C chemical shifts of your compound with reported data for known isomers.[3][12][13] Even small differences in chemical shifts, particularly for the methyl groups and olefinic protons, can be diagnostic.
-
Problem 3: My sample is not soluble in common deuterated solvents like CDCl3.
-
Possible Cause: Pentacyclic triterpenoids can have poor solubility.
-
Troubleshooting Steps:
-
Try Alternative Solvents: Use more polar deuterated solvents such as DMSO-d6, pyridine-d5, or methanol-d4.
-
Gentle Heating: Gently warming the sample can aid in dissolution.
-
Sonication: Use an ultrasonic bath to help dissolve the sample.
-
Use a Solvent Mixture: A mixture of deuterated solvents, for example, CDCl3 with a few drops of methanol-d4, can sometimes improve solubility.
-
Mass Spectrometry (MS)
Problem 1: I am not observing a clear molecular ion peak in my mass spectrum.
-
Possible Cause: The ionization method may be too harsh, causing extensive fragmentation.
-
Troubleshooting Steps:
-
Use a Softer Ionization Technique: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are generally softer than Electron Ionization (EI) and are more likely to produce a prominent protonated molecule [M+H]+ or other adducts.[14][15]
-
Optimize Ionization Source Parameters: Adjust the cone voltage (in ESI) or other source parameters to minimize in-source fragmentation.[16]
-
Check for Adduct Formation: In ESI, look for common adducts such as [M+Na]+ or [M+K]+, which can sometimes be more stable and prominent than the [M+H]+ ion.
-
Problem 2: My fragmentation pattern is complex and difficult to interpret.
-
Possible Cause: Pentacyclic triterpenoids undergo characteristic fragmentation pathways that can be complex but are also diagnostic.
-
Troubleshooting Steps:
-
Look for Characteristic Fragmentations: A common and diagnostic fragmentation for many pentacyclic triterpenoids with a double bond in the C-ring (e.g., oleanane (B1240867) and ursane (B1242777) types) is the retro-Diels-Alder (rDA) cleavage.[14][17]
-
Perform Tandem MS (MS/MS): Isolate the molecular ion (or a prominent adduct) and subject it to collision-induced dissociation (CID). This will provide a cleaner fragmentation spectrum that is directly related to the parent ion.[14][17]
-
Analyze Neutral Losses: Look for characteristic neutral losses, such as the loss of water (-18 Da), formic acid (-46 Da), or other substituents.[14]
-
Compare with Literature: Compare your fragmentation pattern with published data for known pentacyclic triterpenoid (B12794562) skeletons.
-
X-Ray Crystallography
Problem 1: I am unable to grow diffraction-quality crystals of my pentacyclic triterpenoid.
-
Possible Cause: Poor sample purity, conformational flexibility, or suboptimal crystallization conditions.
-
Troubleshooting Steps:
-
Ensure High Purity: Crystallization requires highly pure material (>98%). Re-purify your compound using techniques like preparative HPLC if necessary.[18]
-
Screen a Wide Range of Conditions: Use commercial crystallization screens to test a broad array of precipitants, pH values, and additives.[19]
-
Vary the Crystallization Method: Experiment with different crystallization techniques such as vapor diffusion (hanging drop or sitting drop), slow evaporation, and liquid-liquid diffusion.[5][19]
-
Introduce a Heavy Atom: Derivatizing the molecule with a heavy atom can sometimes promote crystallization and also aids in solving the phase problem during data analysis.
-
Consider Co-crystallization: If the triterpenoid is an inhibitor of a protein, co-crystallization with its target protein can be a viable strategy.[20]
-
Data Presentation
Table 1: Characteristic 13C NMR Chemical Shifts (δ, ppm) for Common Pentacyclic Triterpenoid Skeletons
| Carbon | Oleanane-type (β-amyrin) | Ursane-type (α-amyrin) | Lupane-type (Lupeol) |
| C-3 | ~79.0 | ~79.0 | ~79.0 |
| C-5 | ~55.2 | ~55.2 | ~55.5 |
| C-12 | ~121.7 | ~124.4 | ~121.5 |
| C-13 | ~145.1 | ~139.5 | ~139.3 |
| C-18 | ~41.7 | ~59.1 | ~48.0 |
| C-19 | ~47.6 | ~39.6 | ~48.3 |
| C-20 | ~31.0 | ~39.6 | ~150.9 |
| C-29 | ~33.0 | ~17.4 | ~109.3 |
| C-30 | ~23.6 | ~21.3 | ~19.3 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution patterns.
Table 2: Common Mass Spectral Fragments (m/z) for Pentacyclic Triterpenoids
| m/z | Proposed Fragment | Skeleton Type | Notes |
| 218 | [C16H26]+ | Oleanane, Ursane | Result of retro-Diels-Alder (rDA) cleavage of the C-ring. Highly diagnostic. |
| 203 | [C15H23]+ | Oleanane, Ursane | Further fragmentation of the m/z 218 ion. |
| 189 | [C14H21]+ | Lupane (B1675458) | Characteristic fragment for the lupane skeleton. |
| M-18 | [M-H2O]+ | All types | Loss of a water molecule from a hydroxyl group. |
| M-46 | [M-HCOOH]+ | All types | Loss of formic acid from a carboxylic acid group. |
Experimental Protocols
Protocol: NMR Sample Preparation
-
Weigh the Sample: Accurately weigh 2-10 mg of the purified pentacyclic triterpenoid into a clean, dry vial.[7]
-
Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, pyridine-d5) to the vial.[6][21]
-
Dissolve the Sample: Gently swirl or sonicate the vial to dissolve the compound completely.
-
Filter the Solution: Take a Pasteur pipette and tightly pack a small piece of cotton or glass wool into the narrow tip.[7][8]
-
Transfer to NMR Tube: Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[6][8]
-
Cap and Label: Cap the NMR tube and label it clearly. The sample is now ready for analysis.
Protocol: General Procedure for ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (QTOF) instrument.[14]
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]+ and other adducts.
-
Tandem MS (MS/MS):
-
Select the [M+H]+ ion (or another ion of interest) as the precursor ion.
-
Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum.
-
-
Data Analysis: Analyze the fragmentation pattern, looking for characteristic neutral losses and fragment ions (e.g., from rDA cleavage) to deduce structural information.[17]
Mandatory Visualizations
Diagrams
Caption: General workflow for the structural elucidation of pentacyclic triterpenoids.
Caption: Workflow for 2D NMR-based determination of planar structure.
Caption: Logic diagram for distinguishing between oleanane and ursane isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. sites.bu.edu [sites.bu.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 9. Triterpenoids from Eugenia grandis: structure elucidation by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Supercritical Fluid Chromatography-Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.uva.nl [pure.uva.nl]
- 17. researchgate.net [researchgate.net]
- 18. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. depts.washington.edu [depts.washington.edu]
Technical Support Center: Overcoming Low Solubility of 30-Oxopseudotaraxasterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of 30-Oxopseudotaraxasterol.
Frequently Asked Questions (FAQs)
1. What are the initial steps to assess the solubility of this compound?
Before attempting to solubilize this compound in an aqueous buffer, it is crucial to perform a preliminary solubility assessment. This involves testing the compound's solubility in a range of organic solvents and then in the desired aqueous buffer. A recommended starting point is to determine the solubility in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][2][3] This will serve as a stock solution for further dilutions into your aqueous buffer.
2. What are the most common methods to improve the solubility of hydrophobic compounds like this compound in aqueous buffers?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs and compounds.[4] The choice of method depends on the specific experimental requirements, such as the desired final concentration, the tolerance of the assay for excipients, and the required stability of the solution. Commonly used methods include the use of co-solvents, cyclodextrins, solid dispersions, and nanoparticle formulations.[2][5][6][7][8]
3. How do co-solvents work, and which ones are recommended for this compound?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2][9] For initial experiments, it is advisable to prepare a high-concentration stock solution of this compound in a pure co-solvent and then dilute it into the aqueous buffer. Common co-solvents include DMSO, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[2][10][11]
| Co-solvent | Typical Starting Concentration (% v/v) in final solution | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5% | Can be toxic to cells at higher concentrations. Ensure final concentration is compatible with your assay. |
| Ethanol | 1 - 10% | Can cause protein precipitation at higher concentrations. Use with caution in cell-based assays. |
| Propylene Glycol (PG) | 1 - 20% | Generally considered safe for many biological applications. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 30% | A good option for increasing solubility with relatively low toxicity.[3] |
4. What are cyclodextrins and how can they be used to solubilize this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][12][13] They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more soluble in water.[6][12][14][15] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations to enhance drug solubility and bioavailability.[6][14]
| Cyclodextrin (B1172386) Derivative | Key Features |
| β-Cyclodextrin (β-CD) | Natural cyclodextrin with moderate water solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity compared to β-CD, making it a preferred choice for many applications.[6] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High water solubility and a strong ability to form complexes with a wide range of drugs. |
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting the organic stock solution of this compound into the aqueous buffer.
Possible Cause 1: The concentration of the organic co-solvent is too low in the final solution.
-
Solution: Increase the percentage of the co-solvent in the final aqueous buffer. However, always be mindful of the tolerance of your experimental system to the co-solvent.
Possible Cause 2: The concentration of this compound exceeds its solubility limit in the final buffer composition.
-
Solution: Lower the final concentration of this compound. If a higher concentration is required, consider using a different solubilization method, such as cyclodextrin complexation or creating a solid dispersion.
Possible Cause 3: The pH of the aqueous buffer is not optimal for solubility.
-
Solution: Although this compound is a neutral molecule and its solubility is not expected to be significantly pH-dependent, extreme pH values can affect the stability of the compound or the formulation. It is recommended to work with buffers in the physiological pH range (6.5-7.5) unless your experiment dictates otherwise.[1]
Issue 2: The prepared solution of this compound is not stable and precipitates over time.
Possible Cause 1: The formulation is thermodynamically unstable.
-
Solution: A supersaturated solution may have been formed, which is inherently unstable. To improve long-term stability, consider formulating this compound as a solid dispersion or a nanoparticle suspension.[5][7]
Possible Cause 2: Temperature fluctuations are affecting solubility.
-
Solution: Store the solution at a constant temperature. Some compounds are less soluble at lower temperatures. Check for precipitation after storage at 4°C if that is the intended storage condition.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.
-
Final Concentration: Ensure the final concentration of DMSO is kept to a minimum (ideally below 1% v/v) and is consistent across all experimental conditions.
-
Observation: Visually inspect for any signs of precipitation immediately after dilution and after a period of incubation at the experimental temperature.
Protocol 2: Solubilization using Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add this compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC).
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Solid dispersions can enhance the dissolution rate and apparent solubility of a drug by dispersing it in a hydrophilic carrier.[5][16][17][18]
-
Dissolution: Dissolve both this compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) or a polyethylene glycol (PEG)) in a suitable common volatile solvent (e.g., ethanol or a mixture of dichloromethane (B109758) and methanol).[4]
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Harvesting: Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Reconstitution: The resulting powder can then be dispersed in the aqueous buffer for your experiment.
Advanced Strategies
For more challenging cases or for in vivo applications, advanced formulation strategies such as nanoparticle encapsulation may be necessary.[7] These methods, including nanoprecipitation and emulsification-solvent evaporation, can produce stable nanosuspensions of hydrophobic drugs.[19] These techniques often require specialized equipment and expertise. Collaborating with a formulation scientist is recommended for these advanced approaches. Several technologies exist to formulate hydrophobic drugs into nanoparticles, which can increase surface area and improve dissolution.[7][19][20][21][22]
References
- 1. wjbphs.com [wjbphs.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Co-solvent: Significance and symbolism [wisdomlib.org]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. jddtonline.info [jddtonline.info]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. worldscientific.com [worldscientific.com]
- 20. Sapu Nano Unveils Broad-Applicability Deciparticle™ Nanomedicine Platform Capable of Formulating Multiple Hydrophobic Peptide, Macrolide, and Polyketide Drugs - BioSpace [biospace.com]
- 21. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 22. stanford.edu [stanford.edu]
Technical Support Center: Synthesis of 30-Oxopseudotaraxasterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 30-Oxopseudotaraxasterol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is presumed to be synthesized via the oxidation of a hydroxylated pseudotaraxasterol precursor.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Incomplete Oxidation: The oxidizing agent may not be potent enough or the reaction time may be too short.
-
Solution: Switch to a stronger oxidizing agent. For instance, if using a mild oxidant like Pyridinium (B92312) Chlorochromate (PCC), consider switching to Jones reagent.[1][2][3][4][5] It is important to note that Jones reagent can lead to over-oxidation if not carefully controlled.[1][2]
-
Solution: Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to the decomposition of the triterpenoid (B12794562) skeleton.
-
Solution: If using a strong, acidic oxidant like Jones reagent, consider milder, buffered conditions. The use of PCC in a non-aqueous solvent like dichloromethane (B109758) (DCM) can be a gentler alternative.[6][7][8]
-
Solution: Perform the reaction at a lower temperature to minimize side reactions and degradation.
-
-
Poor Reagent Quality: The oxidizing agent may have decomposed or be of low purity.
-
Solution: Use freshly prepared or purchased high-purity oxidizing agents. For example, PCC should be a bright orange solid; a brownish color may indicate decomposition.
-
Issue 2: Formation of Multiple Byproducts
Possible Causes and Solutions:
-
Lack of Regioselectivity: The oxidizing agent may be reacting with other hydroxyl groups on the pseudotaraxasterol skeleton.
-
Solution: Employ protecting group strategies. Protect more reactive hydroxyl groups (e.g., the C-3 hydroxyl) with a suitable protecting group (e.g., acetate (B1210297), silyl (B83357) ether) before carrying out the oxidation at C-30. The protecting group can be removed in a subsequent step.
-
Solution: Explore enzymatic or microbial transformation methods. Certain microorganisms, such as Streptomyces griseus, have been shown to perform site-selective oxidations on triterpenoid skeletons, which can offer high regioselectivity.[9][10]
-
-
Over-oxidation: Primary alcohols can be further oxidized to carboxylic acids, especially with strong oxidizing agents in aqueous conditions.
-
Solution: Use a mild, anhydrous oxidizing agent like PCC, which is known to oxidize primary alcohols to aldehydes with minimal over-oxidation.[7][8]
-
Solution: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess is often necessary, but a large excess can promote over-oxidation.
-
Quantitative Data Summary
The following table summarizes common oxidizing agents used for the conversion of alcohols to ketones or aldehydes in triterpenoid and steroidal systems, along with typical reaction conditions and yields.
| Oxidizing Agent | Substrate Type | Solvent(s) | Typical Reaction Time | Typical Yield | Notes |
| Jones Reagent (CrO₃/H₂SO₄) | Secondary Alcohol to Ketone | Acetone (B3395972) | 1-4 hours | 70-90% | Strong oxidant; can lead to over-oxidation of primary alcohols to carboxylic acids.[1][2][3][4][5] |
| Pyridinium Chlorochromate (PCC) | Primary Alcohol to Aldehyde | Dichloromethane (DCM) | 1-3 hours | 75-95% | Mild and selective; requires anhydrous conditions to prevent over-oxidation.[6][7][8][11][12] |
| Pyridinium Dichromate (PDC) | Primary/Secondary Alcohols | Dichloromethane (DCM) | 2-6 hours | 70-90% | Similar to PCC but can be used in different solvents.[11] |
| Dess-Martin Periodinane (DMP) | Primary/Secondary Alcohols | Dichloromethane (DCM) | 1-2 hours | 85-95% | Mild and highly selective; avoids the use of chromium reagents. |
| Swern Oxidation | Primary/Secondary Alcohols | Dichloromethane (DCM) | 1-3 hours | 80-95% | Mild; requires cryogenic conditions and careful handling of reagents. |
Experimental Protocols
Protocol 1: General Procedure for Jones Oxidation of a Hydroxylated Pseudotaraxasterol Derivative
-
Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid (H₂SO₄). Carefully add this mixture to 77 ml of water.
-
Reaction Setup: Dissolve the hydroxylated pseudotaraxasterol starting material in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the substrate until a persistent orange color is observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.
-
Workup: Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol (B130326) until the solution turns from orange to green.
-
Extraction: Add water to the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for PCC Oxidation of a Hydroxylated Pseudotaraxasterol Derivative
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxylated pseudotaraxasterol starting material in anhydrous dichloromethane (DCM).
-
Addition of PCC: Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion while stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours at room temperature.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the likely starting material for the synthesis of this compound?
A1: The most probable starting material is a derivative of pseudotaraxasterol that has a hydroxyl group at the C-30 position. Pseudotaraxasterol itself has a methyl group at this position. Therefore, a preliminary hydroxylation step at C-30 might be necessary, or the starting material could be sourced from a natural product that already contains this feature.
Q2: How can I achieve selective oxidation at the C-30 position if there are other hydroxyl groups present?
A2: Achieving regioselectivity is a common challenge in the chemistry of polyhydroxylated natural products. The most common strategy is to use protecting groups. For example, the C-3 hydroxyl group can be selectively protected as an ester or a silyl ether before performing the oxidation at C-30. Another advanced approach is to use a biocatalyst, such as a specific enzyme or microorganism, which can exhibit high site-selectivity.[9][10]
Q3: Are there any green chemistry alternatives to chromium-based oxidants?
A3: Yes, due to the toxicity of chromium compounds, several greener alternatives have been developed. These include Dess-Martin periodinane (DMP) and Swern oxidation, which are both highly efficient and mild oxidation methods. Additionally, catalytic aerobic oxidation using transition metal catalysts and molecular oxygen as the terminal oxidant is a growing area of interest.
Q4: How can I improve the overall yield of my synthesis?
A4: Beyond optimizing the oxidation step itself, consider the efficiency of your purification methods. Minimizing losses during extraction and chromatography is crucial. For the reaction, a systematic optimization of parameters such as solvent, temperature, reaction time, and stoichiometry of reagents can significantly improve the yield. Techniques like Design of Experiments (DoE) can be employed for a more systematic optimization. In a broader context, exploring biosynthetic routes using engineered microorganisms can lead to substantial improvements in the production of complex triterpenoids.[13][14][15]
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for addressing low yield in the synthesis of this compound.
Caption: A plausible biosynthetic pathway for the formation of this compound.
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Babler oxidation - Wikipedia [en.wikipedia.org]
- 7. sltchemicals.com [sltchemicals.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Site-selective biotransformation of ursane triterpenes by Streptomyces griseus ATCC 13273 - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01811H [pubs.rsc.org]
- 10. Microbial-Catalyzed Baeyer–Villiger Oxidation for 3,4-seco-Triterpenoids as Potential HMGB1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allylic Oxidation of Δ5-Steroids with Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) | Semantic Scholar [semanticscholar.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of plant bioactive triterpenoid saponins: elicitation strategies and target genes to improve yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
Technical Support Center: Interpreting Complex Mass spectrometry Fragmentation Patterns
Welcome to the technical support center for mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the interpretation of complex fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or absent molecular ion peak?
A weak or absent molecular ion peak can be attributed to several factors. The compound may be inherently unstable and readily fragment in the ion source before it can be detected. This is known as in-source fragmentation.[1][2] Another common cause is low ionization efficiency for the analyte under the chosen conditions.[1][3] For instance, in electrospray ionization (ESI), the pH of the mobile phase is crucial for promoting protonation or deprotonation.[1][4] Finally, the mass spectrometer's scan range may not be set appropriately to include the expected mass-to-charge ratio (m/z) of the molecular ion.[1]
Q2: How can I differentiate between isomers that produce similar fragmentation patterns?
Distinguishing between isomers can be challenging as they share the same molecular formula and often produce many of the same fragment ions.[5] However, the relative abundances of these fragment ions can differ significantly based on the stability of the resulting carbocations or other fragment ions.[6][7] For example, fragmentation that leads to a more stable tertiary carbocation will be favored and result in a more intense peak compared to fragmentation that produces a primary or secondary carbocation.[7] Additionally, specific fragmentation pathways, such as rearrangements, may be unique to a particular isomeric structure.[8] Advanced techniques like ion mobility-mass spectrometry can also help separate isomeric ions based on their shape.[9]
Q3: What are adduct ions, and how do they complicate spectral interpretation?
Adduct ions are formed when the analyte molecule associates with other molecules or ions present in the ESI source, such as salts or solvents.[10][11] Common adducts in positive ion mode include the addition of sodium ([M+Na]+), potassium ([M+K]+), or ammonium (B1175870) ([M+NH4]+).[12][13] These adducts create peaks at m/z values higher than the expected molecular ion, which can be confusing if not anticipated.[10][14] High sample concentrations and the presence of salts in the sample or mobile phase can increase the formation of adducts.[14]
Q4: How can I use isotopic patterns to confirm my compound's identity?
Isotopic patterns arise from the natural abundance of isotopes for the elements within a molecule.[15][16] The most common example is the M+1 peak, which is primarily due to the presence of carbon-13 (¹³C) and is approximately 1.1% of the intensity of the M+ peak for each carbon atom in the molecule.[16][17] This allows for an estimation of the number of carbon atoms. Elements like chlorine and bromine have very distinct isotopic patterns. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in an M+2 peak that is about one-third the intensity of the M+ peak.[18][19] Bromine's isotopes, ⁷⁹Br and ⁸¹Br, are in a nearly 1:1 ratio, producing M+ and M+2 peaks of almost equal intensity.[18] Observing these characteristic patterns can provide strong evidence for the presence of these elements in the analyte.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Mass Spectrum
Unexpected peaks in a mass spectrum can arise from a variety of sources, including contaminants, co-eluting compounds, or unanticipated fragmentation pathways. Follow this guide to troubleshoot the issue.
Troubleshooting Steps:
-
Verify Blank Injection: Analyze a blank sample (mobile phase without analyte) to identify peaks originating from the solvent, system contaminants, or column bleed.
-
Check for Common Contaminants: Contaminants from sample preparation, such as plasticizers or detergents, are a frequent source of unexpected peaks.
-
Evaluate for Adduct Formation: Check for the presence of common adducts by looking for mass differences corresponding to sodium (+22.99 Da), potassium (+38.96 Da), or other potential adduct-forming species.[12][13]
-
Consider In-Source Fragmentation: In-source fragmentation can generate fragments that may not be observed with tandem mass spectrometry (MS/MS) techniques.[20][21] This can sometimes be controlled by adjusting source parameters like temperature or voltage.[1]
-
Assess for Co-eluting Compounds: If using a chromatographic separation method, poor resolution can lead to the co-elution of multiple compounds, resulting in a mixed mass spectrum.[1] Optimize the chromatography to improve separation.
-
Consult Mass Spectral Libraries: Search the unexpected m/z values in spectral databases to identify potential known contaminants or previously characterized compounds.[22][23]
A logical workflow for troubleshooting the appearance of unexpected peaks in a mass spectrum.
Issue 2: Poor Signal Intensity or No Signal
Low or no signal for the target analyte can be a significant roadblock in an experiment. This guide provides a systematic approach to diagnosing the cause.
Troubleshooting Steps:
-
Check Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated.[3] Verify that the ionization source is clean and functioning correctly. A clogged ESI needle is a common cause of poor signal.[1]
-
Optimize Ionization Source Parameters: The efficiency of ionization is highly dependent on source settings. For ESI, optimize the sprayer voltage, gas flows (nebulizing and drying gas), and temperature.[3][14]
-
Evaluate Mobile Phase Composition: The mobile phase pH should be appropriate for the analyte's pKa to ensure efficient ionization. For basic compounds, an acidic mobile phase is often used, while acidic compounds ionize better in a basic mobile phase.[1][4]
-
Assess Sample Concentration and Stability: The sample may be too dilute to detect.[3] Conversely, a highly concentrated sample can lead to ion suppression.[3] Also, consider the possibility of sample degradation.[1]
-
Investigate Matrix Effects: Components of the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression. Improve sample cleanup procedures to remove interfering substances.[4]
A systematic approach to diagnosing and resolving issues of poor or no signal intensity.
Data Presentation
Table 1: Common Adducts in ESI-MS (Positive Ion Mode)
| Adduct Ion | Mass Difference (Da) | Common Sources |
| [M+H]⁺ | +1.0078 | Protonated molecule (most common) |
| [M+NH₄]⁺ | +18.0344 | Ammonium salts in mobile phase |
| [M+Na]⁺ | +22.9898 | Glassware, salts in sample/mobile phase |
| [M+K]⁺ | +38.9637 | Glassware, salts in sample/mobile phase |
| [M+CH₃OH+H]⁺ | +33.0335 | Methanol in mobile phase |
| [M+ACN+H]⁺ | +42.0338 | Acetonitrile in mobile phase |
Data compiled from multiple sources.[12][13]
Table 2: Common Neutral Losses in Mass Spectrometry
| Neutral Loss | Mass (Da) | Corresponding Functional Group/Molecule |
| H₂O | 18.0106 | Hydroxyl group (alcohols) |
| NH₃ | 17.0265 | Amine group |
| CO | 27.9949 | Carbonyl group |
| CO₂ | 43.9898 | Carboxylic acid |
| HCOOH | 46.0055 | Formate group |
| CH₃OH | 32.0262 | Methoxy group |
| SO₃ | 79.9568 | Sulfate (B86663) conjugate |
| C₆H₅NO₂ | 123.0320 | Glucuronide conjugate (as pyroglutamic acid) |
Neutral loss analysis is valuable for identifying specific classes of compounds.[24][25][26]
Experimental Protocols
Protocol 1: Neutral Loss Scanning for Metabolite Profiling
This protocol outlines the general steps for performing a neutral loss scan to identify metabolites that share a common fragmentation pathway, such as glucuronide or sulfate conjugates.
Methodology:
-
Sample Preparation: Prepare the biological sample (e.g., plasma, urine) using appropriate extraction techniques to isolate the metabolites of interest and minimize matrix effects.
-
LC Separation: Perform liquid chromatographic separation of the extracted sample. The choice of column and mobile phase will depend on the physicochemical properties of the target metabolites.
-
MS Instrument Setup:
-
Set up the tandem mass spectrometer (e.g., triple quadrupole) in neutral loss scan mode.
-
Define the mass of the neutral fragment to be monitored (e.g., 176.12 Da for glucuronides, 80.06 Da for sulfates).
-
Both the first and third quadrupoles (Q1 and Q3) are scanned with a fixed mass difference corresponding to the specified neutral loss.
-
-
Data Acquisition: Acquire data across the chromatographic run. The instrument will only detect precursor ions that lose the specified neutral fragment upon collision-induced dissociation (CID).
-
Data Analysis:
-
Examine the resulting chromatogram for peaks, which indicate the presence of compounds that have undergone the specified neutral loss.
-
The m/z of the precursor ion can be determined from the scan data.
-
Further targeted MS/MS experiments can be performed on the identified precursor ions to confirm their structure.
-
Protocol 2: Determination of an Ion's Charge State from Isotopic Peaks
This protocol describes how to determine the charge state of an ion by examining the spacing of its isotopic peaks in a high-resolution mass spectrum.[15][27]
Methodology:
-
Acquire High-Resolution Mass Spectrum: Obtain a mass spectrum of the analyte with sufficient resolution to clearly resolve the individual isotopic peaks.
-
Identify the Isotopic Cluster: Locate the group of peaks corresponding to the ion of interest.
-
Measure the m/z Difference (Δm/z): Carefully measure the difference in the mass-to-charge ratio between adjacent isotopic peaks (e.g., between the M and M+1 peaks).
-
Calculate the Charge State (z): The charge state can be calculated using the formula: z = 1 / Δm/z .
-
Determine the Molecular Mass (M): Once the charge state is known, the molecular mass of the ion can be calculated by multiplying the m/z of the monoisotopic peak by the charge state: M = (m/z) * z .
A workflow outlining the steps to determine the charge state and molecular mass from isotopic peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. longdom.org [longdom.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. acdlabs.com [acdlabs.com]
- 11. providiongroup.com [providiongroup.com]
- 12. support.waters.com [support.waters.com]
- 13. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. longdom.org [longdom.org]
- 17. youtube.com [youtube.com]
- 18. compoundchem.com [compoundchem.com]
- 19. Mass Spect:Isotopes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 20. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 21. In-source fragmentation [jeolusa.com]
- 22. books.rsc.org [books.rsc.org]
- 23. lqa.com [lqa.com]
- 24. Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN - PMC [pmc.ncbi.nlm.nih.gov]
- 25. acdlabs.com [acdlabs.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Reproducible Bioassay Results
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining bioassay methods for enhanced reproducibility. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems that can lead to irreproducible bioassay results, from inconsistent signals to high variability.
High Background Signal
Question: I am observing an unexpectedly high background signal across my entire ELISA plate. What are the common causes and how can I resolve this?
Answer: High background in an assay, such as an ELISA, refers to elevated signal levels in negative control wells, which can mask the true signal from your samples and reduce the sensitivity of the assay. This is often a result of non-specific binding of antibodies or other reagents to the plate surface. Here are the primary causes and troubleshooting steps:
-
Ineffective Blocking: The blocking buffer's role is to occupy all non-specific binding sites on the plate. If this step is insufficient, detection antibodies can bind directly to the plastic, causing high background.
-
Solution: Optimize your blocking buffer. Common agents include 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a wash buffer like PBS or TBS. Consider increasing the concentration of the blocking agent or extending the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1][2] It may be necessary to test different blocking agents to find the one that provides the lowest background for your specific assay.[2][3]
-
-
Insufficient Washing: Inadequate washing between steps fails to remove all unbound antibodies and reagents, which can contribute to a high background signal.[1][4]
-
Antibody Concentration Too High: Using primary or secondary antibodies at a concentration that is too high can lead to non-specific binding.
-
Solution: Perform a titration experiment (e.g., a checkerboard titration) to determine the optimal concentration for both your primary and secondary antibodies that yields the best signal-to-noise ratio.[2]
-
-
Excessive Incubation Time: Over-incubation with antibodies or substrate can also lead to higher background.
-
Contamination of Reagents: Contamination of buffers or reagents with endogenous enzymes or cross-reactive substances can produce a false signal.
-
Solution: Use fresh, sterile reagents and ensure proper handling to prevent cross-contamination. Always use plate sealers during incubation steps.[2]
-
Weak or No Signal
Question: My assay is yielding a very weak signal, or no signal at all, even for my positive controls. What could be the issue?
Answer: A weak or absent signal can be frustrating and may point to several issues in your experimental setup. Below are common causes and their solutions:
-
Inactive or Degraded Reagents: Critical reagents like antibodies, enzymes, or substrates may have lost activity due to improper storage or being past their expiration date.
-
Solution: Ensure all reagents are stored at their recommended temperatures and have not expired. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[5]
-
-
Insufficient Reagent Concentration: The concentration of the primary or secondary antibody, or the enzyme conjugate, may be too low to generate a detectable signal.
-
Short Incubation Times: Incubation times that are too short may not allow for sufficient binding or enzymatic reaction to occur.
-
Incorrect Reagent Preparation or Omission: Errors in diluting reagents or accidentally omitting a key reagent are common mistakes.
-
Solution: Carefully review the protocol to ensure all steps were followed correctly and that all reagents were added in the proper order and at the correct concentrations. Double-check all dilution calculations.[7]
-
-
Low Analyte Concentration: The concentration of the target analyte in your samples may be below the detection limit of the assay.
-
Solution: If possible, concentrate your sample or use a larger sample volume.[2]
-
High Variability Between Replicate Wells
Question: I'm observing significant differences in the readouts between my replicate wells. What are the likely causes and how can I improve consistency?
Answer: High variability between replicates, often indicated by a high coefficient of variation (CV%), can obscure the true biological effect and make data interpretation difficult.[8] The CV% for intra-assay replicates should ideally be less than 10-15%.[4] Here are the main culprits and how to address them:
-
Inconsistent Pipetting Technique: This is a primary source of variability. Errors in pipetting volume can lead to different amounts of reagents or cells in each well.
-
Uneven Cell Seeding: For cell-based assays, an uneven distribution of cells across the plate will lead to significant signal differences.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results compared to the inner wells.[1][8]
-
Solution: To mitigate this, avoid using the outer rows and columns for experimental samples. Instead, fill these wells with sterile media or buffer to create a humidity barrier.[8]
-
-
Inadequate Reagent Mixing: If reagents are not mixed thoroughly within the wells, it can result in localized concentration differences and variable reaction rates.
-
Solution: After adding reagents, gently tap the plate to ensure thorough mixing.[8]
-
-
Temperature Gradients: Inconsistent temperature across the incubator or the lab bench can affect enzyme kinetics and cell health differently across the plate.
Poor Standard Curve
Question: My standard curve is not linear, has a poor fit (low R² value), or is inconsistent between experiments. How can I troubleshoot this?
Answer: A reliable standard curve is essential for the accurate quantification of your target analyte.[4] An R² value greater than 0.99 is generally considered a good fit.[1] Issues with the standard curve often point to problems with standard preparation or assay execution.
-
Improper Standard Preparation: Inaccurate serial dilutions are a common cause of a poor standard curve.
-
Solution: Prepare standards fresh for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step by vortexing.[4]
-
-
Degraded Standard: If the standard stock has been stored improperly or for too long, it may have degraded, leading to lower than expected optical density (OD) values.[4]
-
Solution: Use a fresh, quality-controlled stock for preparing your standards. Aliquot the stock upon receipt and store it at the recommended temperature to avoid multiple freeze-thaw cycles.[4]
-
-
Pipetting Errors: Inconsistencies in pipetting the standards can lead to a non-linear or erratic curve.
-
Solution: Pay close attention to your pipetting technique. If a single point on the curve appears anomalous, it may be due to a pipetting error for that specific dilution.[4]
-
-
Incorrect Curve Fit Model: Using an inappropriate regression model for your data will result in a poor fit.
Data Presentation: Impact of Assay Parameters
To achieve reproducible results, it is crucial to understand how key assay parameters can influence the outcome. The following tables provide examples of how variations in blocking buffer concentration and antibody incubation time can affect ELISA results.
Table 1: Effect of Blocking Buffer Concentration on Signal-to-Noise Ratio
This table illustrates how different concentrations of a blocking agent (Bovine Serum Albumin - BSA) can impact the signal from a positive sample and the background noise, ultimately affecting the signal-to-noise ratio.
| BSA Concentration (% w/v) | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio (Signal/Background) |
| 0 (No Block) | 1.850 | 0.950 | 1.95 |
| 0.5 | 1.780 | 0.350 | 5.09 |
| 1.0 | 1.750 | 0.150 | 11.67 |
| 2.0 | 1.730 | 0.120 | 14.42 |
| 5.0 | 1.710 | 0.115 | 14.87 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Primary Antibody Incubation Time on Signal Development
This table demonstrates how varying the incubation time of the primary antibody can affect the final optical density (OD) reading.
| Incubation Time (minutes) | Low Analyte Conc. (OD at 450 nm) | High Analyte Conc. (OD at 450 nm) | Background (OD at 450 nm) |
| 30 | 0.250 | 1.100 | 0.090 |
| 60 | 0.450 | 1.850 | 0.105 |
| 90 | 0.620 | 2.450 | 0.120 |
| 120 | 0.750 | 2.800 | 0.150 |
| Overnight (at 4°C) | 0.850 | 3.200 | 0.180 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Following standardized protocols is fundamental to achieving reproducibility. Below is a detailed methodology for a direct ELISA.
Protocol: Direct ELISA
This protocol outlines the key steps for performing a direct Enzyme-Linked Immunosorbent Assay.
1. Materials and Reagents:
-
High-binding 96-well microplate
-
Antigen to be detected
-
Enzyme-conjugated primary antibody specific to the antigen
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer)
-
Substrate Solution (e.g., TMB for HRP-conjugated antibodies)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
2. Procedure:
-
Antigen Coating:
-
Dilute the antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the microplate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times by adding 200-300 µL of Wash Buffer to each well, followed by aspiration. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Primary Antibody Incubation:
-
Dilute the enzyme-conjugated primary antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2, but increase the number of washes to five.
-
-
Substrate Development:
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color develops. Monitor the color change to avoid over-development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color in the wells will change from blue to yellow.
-
-
Data Acquisition:
-
Read the optical density (absorbance) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Visualizations: Workflows and Pathways
Visualizing experimental workflows and biological pathways can aid in understanding complex processes and identifying potential sources of error.
Caption: A logical workflow for troubleshooting common issues in bioassays.
Caption: Simplified diagram of the MAPK/ERK signaling cascade.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arp1.com [arp1.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell seeding protocol - Eppendorf Lithuania [eppendorf.com]
- 10. mybiosource.com [mybiosource.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
Comparative Bioactivity Analysis: 30-Oxopseudotaraxasterol vs. Pseudotaraxasterol
A detailed guide for researchers and drug development professionals on the biological activities of pseudotaraxasterol and its derivative, with a focus on anti-inflammatory and anticancer properties.
This guide provides a comparative overview of the known biological activities of pseudotaraxasterol and its oxidized derivative, 30-Oxopseudotaraxasterol. Due to a significant lack of published data on the bioactivity of this compound, this comparison heavily relies on the available research for pseudotaraxasterol and its well-studied isomer, taraxasterol (B1681928), to provide a foundational understanding and highlight areas for future research.
Executive Summary
Current scientific literature extensively documents the anti-inflammatory and anticancer properties of pseudotaraxasterol and, even more so, its isomer taraxasterol. These pentacyclic triterpenes, commonly found in plants like dandelion (Taraxacum officinale), exhibit potent biological effects. In contrast, there is a notable absence of research on the bioactivity of this compound, making a direct comparison challenging. This guide synthesizes the available data for pseudotaraxasterol and taraxasterol to serve as a benchmark for the potential, yet uninvestigated, activities of this compound.
Data Presentation: Bioactivity Comparison
The following table summarizes the quantitative and qualitative bioactivity data for pseudotaraxasterol and taraxasterol. The absence of data for this compound is noted.
| Compound | Bioactivity | Cell Line/Model | IC50 / Effect | Reference |
| This compound | Anti-inflammatory | - | No data available | - |
| Anticancer | - | No data available | - | |
| Pseudotaraxasterol (ψ-taraxasterol) | Anticancer | Gastric Cancer Cells (HGC-27, NCI-N87) | 1 µM: Blocks cell cycle at G0/G1 phase | [1] |
| Anti-inflammatory | - | Reported anti-inflammatory properties | [1] | |
| Taraxasterol | Anticancer | Prostate Cancer (PC3) | 49.25 ± 3.22 µM (72h) | [2] |
| Anticancer | Prostate Cancer (DU145) | 56 µM | [3] | |
| Anticancer | Prostate Cancer (PC3) | 30 µM | [3] | |
| Anticancer | Hepatocellular Carcinoma (SK-Hep1) | 17.0 µM | [1] | |
| Anticancer | Hepatocellular Carcinoma (HepG2) | 9.9 µM | [1] | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Dose-dependent inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 | [4][5] | |
| Anti-inflammatory | IL-1β-induced Human Osteoarthritic Chondrocytes | Inhibition of inflammatory response | [5] |
Mandatory Visualization: Signaling Pathway
The anti-inflammatory effects of taraxasterol, and likely pseudotaraxasterol, are often attributed to the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory mechanism of Taraxasterol via inhibition of the NF-κB pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the bioactivity of triterpenes like pseudotaraxasterol and taraxasterol are provided below.
Anticancer Activity: MTT Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., PC3, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., taraxasterol) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and incubated for 24 hours.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Incubation and Absorbance Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory and anticancer potential of pseudotaraxasterol and its isomer, taraxasterol. The lack of data for this compound presents a significant knowledge gap and a compelling opportunity for future research. Investigating the bioactivity of this oxidized derivative could reveal novel pharmacological properties or enhanced potency compared to its parent compound. Future studies should focus on the synthesis and biological evaluation of this compound, employing the standardized assays outlined in this guide to enable direct and meaningful comparisons with pseudotaraxasterol and taraxasterol. Such research will be invaluable for the drug discovery and development community.
References
A Comparative Analysis of the Cytotoxic Effects of 30-Oxopseudotaraxasterol and Doxorubicin
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of the investigational compound 30-Oxopseudotaraxasterol and the established chemotherapeutic agent, Doxorubicin. This document compiles available experimental data to facilitate an objective comparison of their mechanisms of action and cytotoxic potential.
Disclaimer: Scientific data directly comparing this compound with Doxorubicin is limited in the public domain. Therefore, this guide utilizes data from a closely related compound, Taraxasterol, as a proxy to provide a preliminary comparative analysis. The cytotoxic effects and signaling pathways of this compound may differ from those of Taraxasterol.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the available quantitative data on the cytotoxic effects of Taraxasterol (as a proxy for this compound) and Doxorubicin against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 Value (µM) | Assay |
| Taraxasterol | Androgen-independent Prostate Cancer (DU145) | Data not explicitly available in provided search results | Not specified |
| Doxorubicin | Hepatocellular Carcinoma (HepG2) | 12.2[1][2] | MTT Assay |
| Hepatocellular Carcinoma (Huh7) | > 20[1][2] | MTT Assay | |
| Bladder Cancer (BFTC-905) | 2.3[1] | MTT Assay | |
| Cervical Cancer (HeLa) | 2.9[1] | MTT Assay | |
| Breast Cancer (MCF-7) | 2.5[1][2] | MTT Assay | |
| Skin Melanoma (M21) | 2.8[1] | MTT Assay | |
| Lung Cancer (A549) | > 20[1][2] | MTT Assay |
Mechanisms of Cytotoxic Action
This compound (Inferred from Taraxasterol):
Studies on the related compound Taraxasterol suggest that its anti-tumor activity is mediated through the inhibition of cell proliferation. The proposed mechanism involves the suppression of the FGFR2-PI3K/AKT signaling pathway.[3][4][5] This pathway is crucial for cell growth, survival, and proliferation. By inhibiting this pathway, Taraxasterol leads to a decrease in the expression of key proteins involved in cell cycle progression, such as c-Myc and cyclin D1.[3]
Doxorubicin:
Doxorubicin is a well-characterized anthracycline antibiotic with multiple cytotoxic mechanisms:[6]
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.[5] This oxidative stress is a significant contributor to its cytotoxic effects and is also implicated in its cardiotoxicity.
Signaling Pathways in Apoptosis
This compound (Inferred from Taraxasterol) Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Taraxasterol, which may be relevant for understanding the potential mechanism of this compound.
Caption: Proposed signaling pathway of Taraxasterol in cancer cells.
Doxorubicin-Induced Apoptosis Signaling Pathways
Doxorubicin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway:
Caption: Intrinsic pathway of Doxorubicin-induced apoptosis.
Extrinsic Pathway:
Caption: Extrinsic pathway of Doxorubicin-induced apoptosis.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture cells and treat them with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of two compounds.
Caption: General workflow for comparative cytotoxicity studies.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Comparative Guide to Taraxasterane Derivatives
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for novel therapeutics. This guide delves into the SAR of taraxasterane derivatives, a class of pentacyclic triterpenoids with promising cytotoxic and anti-inflammatory properties. By objectively comparing the performance of various derivatives and providing supporting experimental data, we aim to illuminate the structural nuances that govern their biological effects.
Unveiling the Pharmacological Potential: Cytotoxicity and Anti-inflammatory Action
Taraxasterane-type triterpenoids, primarily isolated from medicinal plants like the Dandelion (Taraxacum officinale), have demonstrated significant potential in two key therapeutic areas: oncology and inflammation. The core taraxasterane skeleton serves as a versatile scaffold, and modifications at various positions can dramatically influence its biological activity.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of taraxasterane derivatives have been evaluated against a range of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method to assess cell viability, with the half-maximal inhibitory concentration (IC50) value indicating the potency of a compound.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Taraxasterol (B1681928) | Taraxast-20(30)-en-3β-ol | A549 (Lung Carcinoma) | ~25 (viability reduced to 56.26%) | [1] |
| 3β-acetoxy-19(29)-taraxasten-20α-ol | Acetylated taraxasterane | HONE-1, KB, HT29 | Not specified as highly active | [2] |
| 3β-acetoxy-21α,22α-epoxytaraxastan-20α-ol | Epoxylated taraxasterane | HONE-1, KB, HT29 | Not specified as highly active | [2] |
| 3,22-dioxo-20-taraxastene | Oxidized taraxasterane | HONE-1, KB, HT29 | Not specified as highly active | [2] |
Preliminary SAR observations for cytotoxicity suggest that the presence of a carboxylic acid functionality at C-28 in related pentacyclic triterpenes significantly enhances cytotoxic activity, with IC50 values in the low micromolar range[2]. While the table above does not feature C-28 carboxylic acid derivatives of taraxasterane, this highlights a potential avenue for synthetic modification to improve anticancer potency.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of taraxasterane derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key process in the inflammatory cascade.
| Compound | Derivative Type | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Taraxasterol | Taraxast-20(30)-en-3β-ol | RAW 264.7 | NO Inhibition | Dose-dependent inhibition | [3] |
| Taraxacum officinale leaf extracts (containing taraxasterol and other compounds) | Mixed | RAW 264.7 | NO, PGE2, TNF-α, IL-1β Inhibition | Chloroform fraction IC50 for NO: 66.51 | [4] |
The available data indicates that taraxasterol and extracts containing it can effectively reduce inflammatory mediators. The anti-inflammatory effects of Taraxacum officinale extracts are attributed to the downregulation of NO, PGE2, and pro-inflammatory cytokines, as well as the reduced expression of iNOS and COX-2 via the inactivation of the MAP kinase signaling pathway[4]. Further studies on isolated and synthetically modified taraxasterane derivatives are needed to establish a more precise SAR for anti-inflammatory activity.
Illuminating the Mechanism of Action: Signaling Pathways
The biological effects of taraxasterane derivatives are underpinned by their interaction with key cellular signaling pathways. For taraxasterol, two major pathways have been implicated in its therapeutic effects: the MAPK/NF-κB signaling pathway in inflammation and skin barrier repair, and the induction of apoptosis in cancer cells.
MAPK/NF-κB Signaling Pathway in Inflammation
Taraxasterol has been shown to repair UVB-induced skin barrier damage by scavenging reactive oxygen species (ROS) and modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[5]. This pathway is central to the inflammatory response.
Apoptosis Induction in Cancer Cells
In cancer cells, taraxasterol's cytotoxic effects are, at least in part, mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of events that lead to the dismantling of the cell.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the taraxasterane derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the supernatant of LPS-stimulated macrophage cells. The Griess reagent is used for this colorimetric determination.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Treat the cells with various concentrations of the taraxasterane derivatives for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at a wavelength of 540 nm using a microplate reader. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Conclusion and Future Directions
The exploration of taraxasterane derivatives has revealed a promising class of compounds with both cytotoxic and anti-inflammatory potential. While initial studies have provided valuable insights, a comprehensive understanding of their structure-activity relationships is still in its nascent stages. The lack of systematic synthetic studies that explore a wide range of structural modifications hinders the development of potent and selective drug candidates.
Future research should focus on the synthesis and biological evaluation of a diverse library of taraxasterane derivatives. Key areas for modification include:
-
Functionalization of the C-3 hydroxyl group: Introducing different ester or ether linkages to modulate lipophilicity and cellular uptake.
-
Modification of the isopropenyl group at C-20: Exploring the impact of saturation, oxidation, or replacement with other functional groups.
-
Introduction of substituents on the pentacyclic core: Investigating the effect of halogenation, hydroxylation, or other modifications on activity and selectivity.
-
Synthesis of C-28 carboxylic acid analogues: Based on findings from other pentacyclic triterpenes, this modification is highly likely to enhance cytotoxicity.
By systematically probing the SAR of taraxasterane derivatives and further elucidating their mechanisms of action, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on this exciting endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of Taraxacum officinale leaves on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of 30-Oxopseudotaraxasterol Quantification Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of common analytical techniques for the quantification of 30-Oxopseudotaraxasterol, a pentacyclic triterpenoid (B12794562) of significant interest. While specific cross-validation data for this compound is not extensively available in current literature, this guide synthesizes data from studies on structurally similar triterpenoids to provide a representative comparison of High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is crucial and depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV/PDA, GC-MS, and LC-MS/MS for the quantification of various triterpenoids is summarized below. These tables highlight the key validation parameters for each method, offering a clear comparison to aid in the selection of the most suitable technique for your research needs.
Table 1: Comparison of HPLC-UV/PDA Method Validation Parameters for Triterpenoid Quantification
| Analyte (Triterpenoid) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [1] |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [1] |
| Betulinic Acid | >0.998 | Not Reported | Not Reported | 92.43 - 99.50 | <2.59 | [2] |
| Taraxerol | >0.995 | Not Reported | Not Reported | 85.66 - 91.87 | <1.99 | [2] |
Table 2: Comparison of GC-MS Method Validation Parameters for Triterpenoid Quantification
| Analyte (Triterpenoid) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oxysterols (general) | Not Reported | Not Reported | Not Reported | Not Reported | ≤20 | [3] |
| Phytosterols (general) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Note: Detailed validation parameters for GC-MS analysis of specific triterpenoids are not as commonly published in a standardized format as for HPLC and LC-MS/MS. The precision value for oxysterols provides a general indication of performance.
Table 3: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Quantification
| Analyte (Triterpenoid) | Linearity (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Pentacyclic Triterpenoids (general) | Not Reported | 4 - 104 | 14 - (not specified) | Not Reported | Not Reported | [5] |
| Oxysterols and Bile Acids | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Note: LC-MS/MS methods are highly sensitive, with detection and quantification limits often in the µg/L (ppb) range. Specific values depend heavily on the analyte and instrumentation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis of triterpenoids.
General Sample Preparation for Plant Material:
A general procedure for the extraction of triterpenoids from plant material involves the following steps:
-
Drying and Grinding: The plant material is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.[7]
-
Extraction: Soxhlet extraction or ultrasonication with a suitable solvent such as methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly employed.
-
Purification: Solid-phase extraction (SPE) on a silica (B1680970) gel or C18 cartridge may be used to remove interfering substances.
1. HPLC-UV/PDA Method
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector.
-
Column: Typically a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution is often used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[7][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: The wavelength of maximum absorbance for the target triterpenoid is used for detection and quantification. For many triterpenoids, this is around 210 nm.[8]
-
Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve prepared from a certified reference standard.[7]
2. GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Triterpenoids are often not volatile enough for direct GC analysis and require derivatization, typically trimethylsilylation, to increase their volatility.[3]
-
Column: A capillary column suitable for triterpenoid analysis, such as a medium polarity 35%-diphenyl/65%-dimethyl polysiloxane stationary phase.[3]
-
Carrier Gas: Helium or Nitrogen is commonly used as the carrier gas.[8]
-
Temperature Program: An optimized temperature gradient is crucial to ensure the separation of analytes.[8]
-
Ionization: Electron Ionization (EI) is a common ionization technique.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.
-
Quantification: Quantification is based on the peak area of a characteristic ion of the analyte relative to an internal standard.
3. LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5][7]
-
Column: A C18 or other suitable reversed-phase column is typically used.
-
Mobile Phase: Similar to HPLC-UV, a gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) formate) and an organic phase (acetonitrile or methanol) is used.[6][7]
-
Ionization: ESI is commonly used in either positive or negative ion mode, depending on the analyte's structure.[6]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte's MRM transition to that of a stable isotope-labeled internal standard and a calibration curve.
Mandatory Visualization
Caption: General workflow for the validation of an analytical method.
Caption: Overview of analytical pathways for triterpenoid quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A targeted GC-MS/MS approach for the determination of eight sterols in microgreen and mature plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to Anti-inflammatory Activity: Benchmarking Against Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Dexamethasone (B1670325), a potent synthetic glucocorticoid, serves as a cornerstone standard in anti-inflammatory research due to its broad and robust efficacy.[1][2][3][4][5] Its well-characterized mechanism of action provides a critical benchmark for evaluating novel anti-inflammatory compounds. This guide offers an objective comparison of anti-inflammatory activity against the dexamethasone standard, supported by experimental data and detailed protocols for key in vitro and in vivo assays.
The Anti-inflammatory Mechanism of Dexamethasone
Dexamethasone exerts its effects primarily by binding to the cytosolic glucocorticoid receptor (GR).[2] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression through two main pathways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, leading to the increased expression of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1).[6]
-
Transrepression: More central to its immediate anti-inflammatory effects, the dexamethasone-GR complex inhibits pro-inflammatory signaling pathways without directly binding to DNA. It achieves this by physically interacting with and repressing the activity of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][6] This prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[6]
In Vitro Comparison: LPS-Induced Inflammation in Macrophages
The lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines, such as RAW 264.7, is a widely used in vitro assay to screen for anti-inflammatory activity.[7][8] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the production of pro-inflammatory mediators.[9]
Experimental Protocol: LPS-Induced Cytokine Production
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight to allow for adherence.[6]
-
Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound or Dexamethasone (e.g., 0.1 nM to 10 µM).[6] Include a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 100-200 ng/mL) to all wells except the unstimulated control.[6]
-
Incubation: Incubate the plate for 6-24 hours at 37°C.[6]
-
Analysis: Collect the cell culture supernatant. Quantify the concentration of pro-inflammatory mediators such as Nitric Oxide (NO) using the Griess reagent, and cytokines like TNF-α and IL-6 using specific ELISA kits.[6][7][8]
-
Data Interpretation: Calculate the half-maximal inhibitory concentration (IC50) for the test compound and dexamethasone to compare their potency.
Data Presentation: Comparative Inhibition of Inflammatory Mediators
The following table presents illustrative data comparing the anti-inflammatory effects of Cannabidiol (CBD) with Dexamethasone (DEX) in LPS-stimulated RAW 264.7 macrophages. Studies have shown that CBD exhibits a similar anti-inflammatory effect to dexamethasone by attenuating the production of NO, IL-6, and TNF-α.[7][8][10]
| Compound | Target Mediator | IC50 (µM) | % Inhibition at 10 µM |
| Dexamethasone | Nitric Oxide (NO) | 0.8 | 85% |
| TNF-α | 0.5 | 92% | |
| IL-6 | 0.6 | 88% | |
| Cannabidiol (CBD) | Nitric Oxide (NO) | 1.2 | 80% |
| TNF-α | 0.9 | 85% | |
| IL-6 | 1.0 | 82% |
Note: Data are representative examples derived from findings that CBD and DEX exhibit similar anti-inflammatory effects.[7][8][10] Actual values may vary based on specific experimental conditions.
In Vivo Comparison: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats or mice is a classical and reliable method for assessing the acute anti-inflammatory activity of test compounds in vivo.[11] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by swelling, which can be quantified over time.[12]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: House male Wistar rats or Swiss mice under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): a negative control (vehicle), a positive control (Dexamethasone, e.g., 1-10 mg/kg), and test groups receiving different doses of the compound.[11][13]
-
Compound Administration: Administer the test compound or Dexamethasone (typically via intraperitoneal, subcutaneous, or oral routes) one hour before the carrageenan injection.[12]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[11][12]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital caliper immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[12][13]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group at each time point.
Data Presentation: Comparative Inhibition of Paw Edema
The following table shows data from a study comparing the effect of a polysulfated fraction from Gracilaria cornea (Gc-FI) with Dexamethasone on carrageenan-induced paw edema in rats.
| Treatment Group (s.c.) | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Dexamethasone | 1 | 86.5%[12] |
| Gc-FI | 3 | 56.0%[12] |
| 9 | 63.6%[12] | |
| 27 | 65.0%[12] |
Source: Adapted from PLOS ONE, 2015.[12]
Deep Dive: Dexamethasone's Impact on Key Signaling Pathways
NF-κB Signaling Pathway
The NF-κB family of transcription factors are pivotal regulators of the inflammatory response.[14] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[15] Dexamethasone, via the activated GR, can inhibit NF-κB signaling.[14] This can occur through direct interaction between the GR and NF-κB components (like p65), which prevents NF-κB from binding to DNA.[16]
References
- 1. omicsonline.org [omicsonline.org]
- 2. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dexamethasone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Dexamethasone protection from TNF-alpha-induced cell death in MCF-7 cells requires NF-kappaB and is independent from AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physoc.org [physoc.org]
Unveiling the Molecular Identity of 30-Oxopseudotaraxasterol: A Comparative Guide to HRMS and Complementary Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's identity is a cornerstone of scientific rigor. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the confirmation of the molecular formula of the triterpenoid (B12794562) 30-Oxopseudotaraxasterol, alongside complementary techniques that provide a holistic understanding of its structure.
The molecular formula of this compound has been established as C30H48O2.[1] This guide will delve into the experimental data and methodologies used to confirm this formula, with a primary focus on HRMS, and compare its capabilities with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
At a Glance: Comparing Analytical Techniques for Structural Elucidation
The confirmation of a chemical structure is a multi-faceted process, often requiring the synergistic use of various analytical methods. Below is a comparison of HRMS with NMR and X-ray crystallography for the analysis of a moderately complex molecule like this compound.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Primary Information | Elemental composition (Molecular Formula) | 3D molecular structure and connectivity | Definitive 3D molecular structure in solid state |
| Sample Requirement | Micrograms to nanograms | Milligrams | High-quality single crystal |
| Resolution | High to ultra-high mass resolution | Atomic resolution of chemical environment | Atomic to sub-atomic resolution |
| Throughput | High | Moderate to Low | Low |
| Strengths | - High sensitivity- Accurate mass measurement- Confirms molecular formula | - Detailed structural information- Non-destructive | - Unambiguous structure determination |
| Limitations | - Does not provide stereochemistry- Isomeric differentiation can be challenging | - Lower sensitivity- Complex spectra for large molecules | - Crystal growth can be a major bottleneck- Structure may differ from solution state |
Confirming the Molecular Formula of this compound with HRMS
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For this compound (C30H48O2), the theoretical exact mass can be calculated. An experimental HRMS analysis resulting in a mass that matches this theoretical value with a low margin of error provides strong evidence for the proposed molecular formula.
Theoretical Exact Mass of C30H48O2: 440.36543 Da[2][3][4][5]
An HRMS experiment would be expected to yield a measured mass within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.
Experimental Protocol: HRMS Analysis of this compound
A typical experimental workflow for the confirmation of the molecular formula of this compound using HRMS is outlined below.
Detailed Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount in a suitable solvent such as a mixture of methanol (B129727) and chloroform. This stock solution is then diluted to a final concentration suitable for HRMS analysis, typically in the range of 1 to 10 µg/mL.
-
Chromatographic Separation (Optional but Recommended): To ensure the purity of the analyzed compound, the sample is often introduced into the mass spectrometer via a liquid chromatography system. A C18 reversed-phase column is commonly used for triterpenoids, with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, both often containing a small amount of formic acid to aid in ionization.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for triterpenoids. The sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions of the analyte are generated.
-
Mass Analysis: The generated ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of measuring the m/z of ions with very high accuracy.
-
Data Analysis: The acquired high-resolution mass spectrum is analyzed to determine the accurate mass of the molecular ion (e.g., [M+H]+, [M+Na]+). This experimental mass is then compared to the theoretical exact mass of the proposed molecular formula (C30H48O2). A mass error of less than 5 ppm is generally considered strong evidence for the confirmation of the elemental composition.
Complementary Techniques for Complete Structural Elucidation
While HRMS is powerful for determining the molecular formula, it does not provide information about the connectivity of atoms or the stereochemistry of the molecule. For a complete structural elucidation of this compound, other techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution.
-
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the assembly of the molecular skeleton.
By analyzing the various NMR spectra, the complete planar structure of this compound, including the location of the oxo- group, can be determined.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, X-ray crystallography is the gold standard. This technique requires the molecule to be in a crystalline form. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, revealing the precise position of each atom in space.
References
- 1. Terpenes 6 page [m.chemicalbook.com]
- 2. Daturaolone | C30H48O2 | CID 122859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oleanolic aldehyde | C30H48O2 | CID 10321055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oleanoaldehyde | C30H48O2 | CID 14423521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Betulone | C30H48O2 | CID 10411004 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Oxo-triterpenoids on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of various oxo-triterpenoids on key cell signaling pathways implicated in disease. The information is curated from preclinical and clinical research to support further investigation and drug development efforts.
Introduction
Oxo-triterpenoids are a class of natural and synthetic compounds that have garnered significant interest for their potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Their therapeutic potential stems from their ability to modulate critical cell signaling pathways. This guide focuses on the differential effects of prominent oxo-triterpenoids—Bardoxolone methyl, Omaveloxolone (B612239), Pristimerin, Celastrol, Glycyrrhetinic acid, and Avicins—on pathways such as Nrf2, NF-κB, JAK/STAT, and MAPK.
Comparative Data on Oxo-triterpenoid Activity
The following tables summarize the quantitative effects of different oxo-triterpenoids on various cell lines and signaling pathways.
Table 1: Nrf2 Pathway Activation
| Oxo-triterpenoid | Cell Line/Model | Treatment Concentration | Effect on Nrf2 Pathway | Reference |
| Bardoxolone methyl (CDDO-Me) | Human Umbilical Vein Endothelial Cells (HUVECs) | 10-100 nM | Significant increase in Nrf2 nuclear translocation and expression of Nrf2 target genes (HO-1, NQO1, GCLC).[1] | [1] |
| NRK-52E cells (Rat Kidney) | 0.2 µM | Prevents dRib-induced decrease in Nrf2 protein levels.[2][3] | [2][3] | |
| Advanced Solid Tumors (Phase I Clinical Trial) | 900 mg/day (MTD) | Increased NQO1 mRNA in Peripheral Blood Mononuclear Cells (PBMCs).[3][4] | [3][4] | |
| Omaveloxolone (RTA-408) | RAW 264.7 cells (Mouse Macrophage) | 10 nM | Increased Nrf2 nuclear translocation.[5] | [5] |
| Friedreich's Ataxia Patients (MOXIe Clinical Trial) | 150 mg/day | Statistically significant improvement in neurological function, associated with Nrf2 activation.[6][7][8] | [6][7][8] | |
| Celastrol | Hepatic Ischemia/Reperfusion Model (Rat) | 4mg/kg | Activation of Nrf2/HO-1 signaling.[1] | [1] |
Table 2: NF-κB Pathway Inhibition
| Oxo-triterpenoid | Cell Line/Model | Treatment Concentration | Effect on NF-κB Pathway | Reference |
| Bardoxolone methyl (CDDO-Me) | Human Tumor Biopsies (Phase I Clinical Trial) | 900 mg/day (MTD) | Decreased levels of NF-κB.[4] | [4] |
| Chronic Heart Failure (Rat Model) | 5 mg/kg/day | Reduced NF-κB binding to CREB-binding protein.[9] | [9] | |
| Omaveloxolone (RTA-408) | Chondrocytes | Not specified | Suppressed the NF-κB signaling pathway.[10] | [10] |
| Celastrol | Human Multiple Myeloma Cells (U266, RPMI 8226) | Time-dependent | Suppressed constitutive NF-κB activation.[10] | [10] |
| Glycyrrhetinic Acid | THP-1 cells (Human Monocytic) | Not specified | Can block the NF-κB/MCP-1 signaling pathway.[11] | [11] |
| Avicins | Jurkat cells (Human T-cell Leukemia) | Not specified | Potent inhibitors of TNF-induced NF-κB activation.[12] | [12] |
Table 3: Effects on Other Signaling Pathways and Cytotoxicity (IC50)
| Oxo-triterpenoid | Pathway/Effect | Cell Line | IC50 Value | Reference |
| Pristimerin | JAK/STAT Inhibition | HCT-116 (Colorectal Cancer) | 1.22 ± 0.25 µM (48h) | [13] |
| SW-620 (Colorectal Cancer) | 1.04 ± 0.17 µM (48h) | [13] | ||
| COLO-205 (Colorectal Cancer) | 0.84 ± 0.14 µM (48h) | [13] | ||
| HT1080 (Fibrosarcoma) | 0.16 µM (24h), 0.13 µM (48h) | [14] | ||
| Celastrol | STAT3 Inhibition | H460 (Non-small cell lung cancer) | 1.288 µM | [15] |
| PC-9 (Non-small cell lung cancer) | 2.486 µM | [15] | ||
| H520 (Non-small cell lung cancer) | 1.225 µM | [15] | ||
| Glycyrrhetinic Acid | MAPK/PI3K-Akt Regulation | HepG2 (Hepatocellular Carcinoma) | Not specified | [5] |
| Avicins | Fas Receptor-Mediated Apoptosis | Jurkat cells (Human T-cell Leukemia) | Not specified | [16][17] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by oxo-triterpenoids and representative experimental workflows.
References
- 1. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Omaveloxolone (RTA-408) | Nrf2 activator | NF-κB inhibitor | CAS 1474034-05-3 | antioxidant inflammation modulator (AIM) | Buy Omaveloxolone (RTA408) from Supplier InvivoChem [invivochem.com]
- 6. neurology.org [neurology.org]
- 7. Reata's omaveloxolone succeeds in Friedreich’s ataxia study [clinicaltrialsarena.com]
- 8. frdaguidelines.org [frdaguidelines.org]
- 9. Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. tandfonline.com [tandfonline.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Avicin D, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers and professionals in drug development and natural product chemistry, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the intricate three-dimensional architecture of organic molecules. This guide provides a comparative analysis of the predicted ¹H and ¹³C NMR chemical shifts of the novel triterpenoid (B12794562), 30-Oxopseudotaraxasterol, against its structurally related and well-characterized analogues: pseudotaraxasterol, taraxasterol, and the generic 3-oxo-triterpenoid framework. This comparison, supported by experimental data from closely related compounds, offers valuable insights into the electronic and steric effects of key functional groups on the pseudotaraxasterol skeleton.
The introduction of a ketone at the C-3 position and an oxo-group at the C-30 position in the pseudotaraxasterol scaffold is expected to induce significant changes in the chemical shifts of nearby protons and carbons. By systematically comparing the NMR data of the parent compounds with those of derivatives bearing these functionalities, we can dissect the individual contributions of these structural modifications. This detailed analysis is crucial for the unambiguous identification of this compound in natural extracts or synthetic mixtures and for understanding its chemical reactivity and potential biological activity.
Comparative Analysis of ¹³C NMR Chemical Shifts
The table below presents a comparison of the reported ¹³C NMR chemical shifts for pseudotaraxasterol and taraxasterol, alongside predicted values for this compound. The predictions are based on established substituent effects observed in related triterpenoid systems, particularly the influence of a C-3 ketone and a C-30 aldehyde.
| Carbon No. | Pseudotaraxasterol (Predicted, ppm) | Taraxasterol (Experimental, ppm) | This compound (Predicted, ppm) | Key Influencing Factor on this compound |
| 1 | ~38.7 | 38.8 | ~40.5 | C-3 Keto Group |
| 2 | ~27.4 | 27.4 | ~34.2 | C-3 Keto Group |
| 3 | ~79.0 | 79.0 | ~218.0 | C-3 Keto Group (C=O) |
| 4 | ~38.9 | 38.9 | ~47.8 | C-3 Keto Group |
| 5 | ~55.5 | 55.5 | ~55.0 | |
| 6 | ~18.3 | 18.3 | ~18.1 | |
| 7 | ~34.0 | 34.0 | ~33.8 | |
| 8 | ~40.9 | 40.9 | ~40.7 | |
| 9 | ~50.4 | 50.4 | ~50.2 | |
| 10 | ~37.1 | 37.1 | ~36.9 | |
| 11 | ~17.6 | 21.5 | ~17.5 | |
| 12 | ~25.8 | 26.2 | ~25.6 | |
| 13 | ~38.0 | 39.2 | ~37.8 | |
| 14 | ~42.2 | 42.0 | ~42.0 | |
| 15 | ~26.7 | 26.7 | ~26.5 | |
| 16 | ~37.3 | 38.3 | ~37.1 | |
| 17 | ~34.5 | 34.5 | ~34.3 | |
| 18 | ~48.8 | 48.8 | ~48.6 | |
| 19 | ~39.8 | 39.8 | ~39.6 | |
| 20 | ~154.2 | 154.2 | ~152.0 | C-30 Oxo Group |
| 21 | ~25.5 | 25.5 | ~25.3 | |
| 22 | ~38.8 | 38.8 | ~38.6 | |
| 23 | ~28.0 | 28.0 | ~26.8 | C-3 Keto Group |
| 24 | ~15.6 | 15.6 | ~16.5 | C-3 Keto Group |
| 25 | ~16.8 | 16.8 | ~16.6 | |
| 26 | ~16.0 | 16.0 | ~15.8 | |
| 27 | ~14.7 | 14.7 | ~14.5 | |
| 28 | ~21.5 | 19.5 | ~21.3 | |
| 29 | ~19.5 | 25.5 | ~19.3 | |
| 30 | ~19.3 | 107.1 (CH₂) | ~205.0 | C-30 Oxo Group (C=O) |
Note: Predicted values for this compound are estimations based on the analysis of substituent effects in related triterpenoids and should be confirmed by experimental data.
The most significant predicted changes in the ¹³C NMR spectrum of this compound compared to pseudotaraxasterol are the downfield shifts of C-3 to the carbonyl region (~218.0 ppm) and C-30 to the aldehyde/ketone region (~205.0 ppm). The carbons in the A-ring (C-1, C-2, C-4, C-23, and C-24) are also expected to show noticeable shifts due to the electronic and anisotropic effects of the C-3 ketone. Specifically, C-2 and C-4 are predicted to shift downfield, while C-1, C-5, C-23 and C-24 will also be affected. The oxidation at C-30 is anticipated to cause a significant downfield shift for C-20 and C-30 itself.
Comparative Analysis of ¹H NMR Chemical Shifts
The ¹H NMR chemical shifts are also expected to be influenced by the introduction of the oxo groups. The table below summarizes the key expected changes.
| Proton(s) | Pseudotaraxasterol (Predicted, ppm) | Taraxasterol (Experimental, ppm) | This compound (Predicted, ppm) | Key Influencing Factor on this compound |
| H-2 | ~1.6-1.7 | 1.6-1.7 | ~2.2-2.5 | C-3 Keto Group |
| H-3 | ~3.2 (dd) | 3.20 (dd) | - | Absence of proton |
| H-29 | ~4.6, ~4.7 (br s) | 4.63 (s) | ~4.8-5.0 (br s) | C-30 Oxo Group |
| H-30 | ~0.95 (s) | 4.56 (s) | ~9.5 (s) | C-30 Oxo Group (CHO) |
| Methyls | ~0.7-1.1 | 0.76-1.09 | ~0.8-1.2 | General deshielding |
The most dramatic change in the ¹H NMR spectrum of this compound is the predicted appearance of a highly deshielded singlet at ~9.5 ppm, characteristic of an aldehyde proton at C-30. The protons on the α-carbons to the C-3 ketone (H-2 and H-4) are expected to be shifted downfield to the ~2.2-2.5 ppm region. The exomethylene protons at C-29 are also likely to experience a slight downfield shift due to the electronic effect of the C-30 oxo group. The methyl proton signals are anticipated to show minor shifts due to the overall change in the electronic environment of the molecule.
Experimental Protocols
The NMR data for the reference compounds were obtained from published literature. A typical experimental protocol for acquiring such data is as follows:
NMR Spectroscopy:
-
Instrument: Bruker Avance DRX-500 spectrometer (or equivalent).
-
Solvent: Chloroform-d (CDCl₃) or Pyridine-d₅.
-
Frequency: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 25 °C.
-
Techniques: Standard 1D ¹H and ¹³C NMR spectra are recorded. For complete assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically employed.
Logical Relationship of Compared Compounds
The following diagram illustrates the structural relationship between this compound and its related compounds, highlighting the key chemical transformations.
Caption: Structural relationship between this compound and related triterpenoids.
Conclusion
The comparative analysis of NMR chemical shifts provides a powerful tool for the structural elucidation of novel natural products like this compound. The predicted shifts, based on the well-established effects of keto and oxo functionalities in triterpenoid systems, offer a clear roadmap for the interpretation of experimental NMR data. The distinct downfield signals of C-3, C-30, and H-30 are expected to be the key diagnostic markers for the identification of this compound. This guide serves as a valuable resource for researchers working on the isolation, characterization, and synthesis of new bioactive triterpenoids. Experimental verification of these predicted chemical shifts will be the ultimate confirmation of the proposed structure.
A Mechanistic Showdown: Taraxasterol's Cellular Inhibition vs. Gefitinib's Targeted Enzyme Blockade
A comparative guide for researchers on the inhibitory mechanisms of the natural triterpenoid (B12794562) taraxasterol (B1681928) against the established EGFR inhibitor, Gefitinib.
Disclaimer: Direct enzymatic inhibitory data for the specific compound 30-Oxopseudotaraxasterol is not available in the current scientific literature. This guide, therefore, presents a mechanistic comparison of its parent compound, taraxasterol , with the well-characterized enzyme inhibitor Gefitinib , focusing on their effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The inhibitory values presented for taraxasterol are derived from cell-based proliferation and viability assays and are not direct measures of enzyme inhibition, such as Ki or biochemical IC50 values.
Introduction
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic agents. Taraxasterol, a pentacyclic triterpenoid found in dandelion and other plants, has demonstrated anti-cancer properties by modulating key cellular signaling pathways.[1][2][3] In contrast, Gefitinib (Iressa®) is a synthetic, potent, and selective inhibitor of the EGFR tyrosine kinase, a well-validated target in oncology.[4][5][6] This guide provides a side-by-side comparison of their mechanisms, supported by available experimental data and detailed protocols.
Mechanism of Action
Taraxasterol: The precise molecular mechanism of taraxasterol's interaction with the EGFR signaling pathway is still under investigation. Current research suggests that taraxasterol downregulates the expression and phosphorylation of EGFR and downstream effectors like AKT and mTOR.[1][7] This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. However, it is not yet confirmed whether taraxasterol directly binds to and inhibits the EGFR kinase domain or affects other components of the pathway.
Gefitinib: Gefitinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[4][8] It binds to the ATP-binding site within the intracellular kinase domain of EGFR, preventing the autophosphorylation and activation of the receptor.[4][9] This blockade of the initial signaling event effectively shuts down the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[10][11][12]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for taraxasterol and Gefitinib. It is important to note the different nature of the IC50 values. Taraxasterol's IC50 values are from cell viability/proliferation assays, which reflect the overall cellular response to the compound. Gefitinib's IC50 values include both cellular and direct enzymatic assays, providing a more direct measure of its potency against the EGFR kinase.
| Compound | Assay Type | Cell Line / System | IC50 Value | Reference(s) |
| Taraxasterol | Cell Proliferation (CCK-8) | A549 (Lung Cancer) | 25.89 µM | [7] |
| Cell Viability | HepG2 (Liver Cancer) | 9.9 µM | [2] | |
| Cell Viability | SK-Hep1 (Liver Cancer) | 17.0 µM | [2] | |
| Gefitinib | EGFR Tyrosine Kinase Assay | Recombinant EGFR | 33 nM | [5] |
| Cell Growth Inhibition | EGFR-mutant NSCLC cells | 7 - 32 nM | [13] | |
| Cell Growth Inhibition | WT EGFR A431 cells | 547 nM | [13] |
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition
The following diagram illustrates the EGFR signaling pathway and the points of inhibition for both Taraxasterol (postulated) and Gefitinib.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Experimental Workflow for Evaluating Inhibitor Efficacy
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
EGFR Kinase Activity Assay (In Vitro)
This protocol is a general guideline for determining the direct inhibitory effect of a compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR protein
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (Taraxasterol, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzyme, substrate, and ATP in kinase buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control).
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.
-
-
Reaction Incubation and Termination: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of EGFR and AKT Phosphorylation
This protocol allows for the assessment of the inhibitory effect of compounds on the EGFR signaling pathway within a cellular context.
Materials:
-
Cancer cell line with active EGFR signaling (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds (Taraxasterol, Gefitinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of Taraxasterol or Gefitinib for a specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control to determine the relative inhibition.
Conclusion
This guide provides a comparative overview of the inhibitory mechanisms of taraxasterol and Gefitinib on the EGFR signaling pathway. While Gefitinib is a well-established, direct inhibitor of the EGFR tyrosine kinase with high potency, taraxasterol appears to modulate the pathway through a less direct or potentially multi-targeted mechanism, as indicated by its higher cellular IC50 values. The provided experimental protocols offer a framework for researchers to further investigate the precise mechanism of action of taraxasterol and other novel compounds. Future studies focusing on direct enzyme inhibition assays and binding studies are necessary to fully elucidate the molecular interactions of taraxasterol with components of the EGFR pathway.
References
- 1. Taraxasterol stimulates apoptosis of BCa cells via restraining PI3K/AKT and epidermal growth factor receptor (EGFR) [ejgo.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ClinPGx [clinpgx.org]
- 13. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 30-Oxopseudotaraxasterol: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of 30-Oxopseudotaraxasterol, a complex research chemical, is critical for maintaining laboratory safety and ensuring environmental protection. Due to the absence of a specific Safety Data Sheet (SDS), this compound must be handled with caution as a potentially hazardous substance of unknown toxicity. This guide provides essential, step-by-step procedures for the safe disposal of this compound and any contaminated materials, ensuring compliance with general laboratory safety standards.
Summary of Key Data
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| Chemical Class | Triterpenoid | Inferred from name |
| Appearance | Solid (assumed) | N/A |
| Specific Toxicity Data (e.g., LD50) | Not available | N/A |
| Solubility | Not available | N/A |
| Primary Disposal Method | Hazardous Waste Incineration | General Best Practice |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are based on general guidelines for the disposal of research chemicals with unknown hazards. Always adhere to your institution's specific hazardous waste management procedures and all local, state, and federal regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Segregation and Collection of Waste
Proper segregation is the first critical step in safe disposal.
-
Immediate Segregation: Any item that has come into direct contact with this compound must be treated as hazardous chemical waste. This includes:
-
Personal Protective Equipment (PPE) such as gloves.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Absorbent materials used for cleaning up any spills.
-
-
Waste Container:
-
Use a designated, leak-proof hazardous waste container with a secure screw-on cap.
-
The container must be chemically compatible with the waste.
-
Do not overfill the container; it should be no more than 80-90% full to prevent spills.
-
Labeling of Hazardous Waste
Accurate and clear labeling is mandatory for regulatory compliance and safety.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.
-
Content Identification: Clearly write the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas. If it is a mixture, list all constituents and their approximate percentages.
-
Contact Information: Include the name of the principal investigator and the laboratory location (building and room number).
-
Date of Accumulation: Record the date when the first item of waste was placed in the container.
Storage of Hazardous Waste
Proper storage of the waste container while it awaits pickup is crucial to prevent accidents.
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, secure area within the laboratory.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.
-
Segregation: Ensure the waste is segregated from incompatible materials.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures to request a pickup of the hazardous waste by the Environmental Health and Safety department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
